Physicochemical Profiling & Synthetic Utility of 6-Bromo-7-methoxyquinolin-4-ol
Executive Summary: The Scaffold of Precision 6-Bromo-7-methoxyquinolin-4-ol (CAS: 1361235-54-2) represents a critical pharmacophore in the development of Type I and Type II kinase inhibitors. Structurally, it serves as t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Scaffold of Precision
6-Bromo-7-methoxyquinolin-4-ol (CAS: 1361235-54-2) represents a critical pharmacophore in the development of Type I and Type II kinase inhibitors. Structurally, it serves as the foundational "hinge-binder" scaffold for multi-targeted tyrosine kinase inhibitors (TKIs) targeting VEGFR, FGFR, and RET pathways. Its 6,7-disubstitution pattern is not arbitrary; the 7-methoxy group provides essential solubility and electron-donating properties to modulate the pKa of the quinoline nitrogen, while the 6-bromo motif acts as a versatile orthogonal handle for palladium-catalyzed carbonylation or cross-coupling reactions—a key step in synthesizing the amide moiety found in drugs like Lenvatinib .
This guide synthesizes the physicochemical behavior, synthetic protocols, and structural dynamics of this intermediate, moving beyond basic data to actionable experimental insights.
Molecular Architecture & Structural Dynamics
Tautomeric Equilibrium: The "Ol" vs. "One" Paradox
While chemically nomenclated as a "quinolin-4-ol," this compound exhibits significant prototropic tautomerism. In the solid state and in polar protic solvents, the equilibrium heavily favors the 4-quinolone (keto) tautomer over the 4-hydroxyquinoline (enol) form. This is driven by the aromatic stability of the pyridone-like ring system and intermolecular hydrogen bonding.
Implication for Synthesis: When chlorinating position 4 (e.g., with POCl
), the reaction proceeds through the minor enol tautomer, shifting the equilibrium.
Implication for Solubility: The quinolone form has high lattice energy due to strong N-H···O hydrogen bond networks, resulting in poor solubility in low-polarity solvents (DCM, Hexanes) and high melting points.
Electronic Effects of Substituents
7-Methoxy (EDG): The methoxy group at C7 exerts a mesomeric donating effect (+M), increasing electron density at the C4 carbonyl oxygen and the N1 nitrogen. This makes the C4 position slightly less electrophilic than in unsubstituted quinolones, often requiring catalytic activation (e.g., DMF) during chlorination.
6-Bromo (EWG): The bromine atom provides a weak inductive withdrawal (-I), balancing the ring electronics and serving as a steric block to metabolic oxidation at the C6 position.
Figure 1: The tautomeric equilibrium favors the 4-quinolone form, significantly influencing solubility and reactivity profiles.
Physicochemical Properties Profile
The following data aggregates experimental observations and high-confidence predictive models essential for formulation and reaction planning.
Objective: Synthesis of 6-Bromo-7-methoxyquinolin-4-ol via the Gould-Jacobs Reaction .
Retrosynthetic Logic: The 6,7-substitution pattern dictates the use of 3-methoxy-4-bromoaniline as the starting material. Cyclization occurs ortho to the amine; sterics favor the position para to the methoxy group (C6 of aniline becomes C4a/C8a? No, C6 of aniline becomes C8 of quinoline? Correction: See mechanism below).
Washing: Wash extensively with Acetone or DCM to remove residual Dowtherm A (critical for downstream purity).
Drying: Vacuum oven at 60 °C.
Figure 2: Step-wise synthetic workflow utilizing the Gould-Jacobs methodology.
Analytical Characterization
1H-NMR Interpretation (DMSO-d6)
Due to the 6,7-substitution, the aromatic region is simplified, showing para-situated protons on the benzenoid ring (H5 and H8) as singlets (or weak doublets).
Pattern: Molecular ion peaks at m/z 254 and 256 with near equal intensity (1:1 ratio), confirming the presence of a single Bromine atom.
Functionalization Utility
This scaffold is rarely the end-product. Its primary utility lies in two downstream transformations:
C4-Chlorination: Treatment with POCl
converts the 4-ol to the 4-chloro-6-bromo-7-methoxyquinoline . This activates the C4 position for SAr reactions with anilines (e.g., coupling with 4-amino-3-chlorophenol for Lenvatinib synthesis).
C6-Carbonylation: The bromine handle allows for Pd-catalyzed carbonylation (CO, Pd(OAc)
, alcohol/amine) to install esters or amides at the 6-position.
References
Lenvatinib Synthesis & Intermediates
ChemicalBook. "Synthesis and Application of Lenvatinib Mesylate." Accessed Oct 2023.
Gould-Jacobs Reaction Methodology
PrepChem. "Synthesis of 6-bromo-4-hydroxyquinoline."[7] Accessed Oct 2023.
Physicochemical Data Sources
BLD Pharm. "6-Bromo-7-methoxyquinolin-4-ol MSDS & Properties." Accessed Oct 2023.
Tautomerism in 4-Quinolones
ResearchGate. "Tautomerism of 4-Hydroxy-4(1H) quinolone." Accessed Oct 2023.
Technical Guide: Spectral Analysis of 6-Bromo-7-methoxyquinolin-4-ol
This guide details the spectral characterization of 6-Bromo-7-methoxyquinolin-4-ol , a critical heterocyclic building block often utilized in the synthesis of tyrosine kinase inhibitors (e.g., Lenvatinib). The content is...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the spectral characterization of 6-Bromo-7-methoxyquinolin-4-ol , a critical heterocyclic building block often utilized in the synthesis of tyrosine kinase inhibitors (e.g., Lenvatinib).
The content is structured to provide not just raw data, but the mechanistic interpretation required for structural validation in a drug development context.
Executive Summary & Structural Context
Compound: 6-Bromo-7-methoxyquinolin-4-ol
CAS No: 1361235-54-2 (often referenced as the 4-quinolone tautomer)
Molecular Formula: C₁₀H₈BrNO₂
Molecular Weight: 254.08 g/mol (based on ⁷⁹Br)[1]
The Tautomerism Challenge
In the solid state and in polar solvents (like DMSO), this compound predominantly exists as the 4-quinolone (1H-quinolin-4-one) tautomer rather than the 4-hydroxyquinoline. This distinction is critical for interpreting the NMR spectra:
Proton NMR: You will observe a broad downfield signal for the N-H proton (approx. 11-12 ppm) rather than a discrete O-H signal.
Carbon NMR: The C4 position appears as a carbonyl signal (~176 ppm) rather than a typical aromatic C-OH.
Figure 1: Tautomeric equilibrium favoring the quinolone form in polar media.
Synthesis & Analytical Workflow
Understanding the origin of the sample is essential for identifying potential impurities (e.g., uncyclized intermediates or regioisomers). The standard synthesis involves the Gould-Jacobs reaction or a Meldrum's acid protocol.
Figure 2: Synthetic route and analytical checkpoint workflow.[2][3]
Spectral Data Analysis
A. ¹H NMR Spectroscopy (300/400 MHz, DMSO-d₆)
The proton NMR spectrum is characterized by two distinct singlets (due to the 6,7-substitution pattern preventing coupling between H5 and H8) and a pair of doublets for the H2/H3 protons of the pyridone ring.
Position
Shift (δ ppm)
Multiplicity
Integration
Coupling (J)
Assignment Logic
NH
11.62 – 11.70
Broad Singlet
1H
-
Lactam NH (confirms quinolone form).
H-5
8.17
Singlet
1H
-
Peri-position to carbonyl (C4). Deshielded by anisotropy of C=O. Isolated by Br.
H-2
7.85
Doublet (dd)
1H
7.4 Hz
Alpha to Nitrogen.[4] Downfield due to electronegative N.
H-8
7.05
Singlet
1H
-
Shielded by ortho-Methoxy group. Isolated by OMe.
H-3
5.99
Doublet (dd)
1H
7.5 Hz
Alpha to Carbonyl. Upfield due to resonance (vinylogous amide).
OCH₃
3.94
Singlet
3H
-
Characteristic methoxy signal.
Critical Interpretation Note:
The coupling constant (
) between H2 and H3 is characteristic of the cis-alkene geometry in the pyridone ring. If the compound were the aromatized 4-hydroxyquinoline ether, this coupling might differ, but the chemical shift of H3 (< 6.0 ppm) is the strongest indicator of the quinolone structure.
B. ¹³C NMR Spectroscopy (75/100 MHz, DMSO-d₆)
The carbon spectrum confirms the backbone. Key diagnostic peaks are the carbonyl carbon and the methoxy carbon.
Carbon
Shift (δ ppm)
Type
Assignment Note
C-4
~175.8
C=O
Quinolone carbonyl (most downfield signal).
C-7
~159.3
C-O
Attached to Methoxy group (deshielded).
C-2
~140.0
CH
Alpha to Nitrogen (imine-like character).
C-8a
~139.5
Cq
Bridgehead carbon.
C-5
~126.5
CH
Aromatic CH.
C-6
~110-115
C-Br
Carbon bearing Bromine (often upfield due to heavy atom effect).
C-3
~108.5
CH
Alpha to Carbonyl (shielded).
C-8
~100.5
CH
Ortho to Methoxy (shielded).
OCH₃
56.2
CH₃
Methoxy carbon.
(Note: Exact shifts may vary ±0.5 ppm depending on concentration and temperature).
C. Mass Spectrometry (ESI-MS)
The presence of Bromine provides a distinct isotopic signature that serves as an immediate confirmation of identity.
Technical Monograph: Biological Activity & Medicinal Chemistry of 6-Bromo-7-methoxyquinolin-4-ol Derivatives
Executive Summary The 6-Bromo-7-methoxyquinolin-4-ol scaffold represents a critical pharmacophore in the design of Type I and Type II ATP-competitive kinase inhibitors. While the parent 4-ol compound is biologically quie...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 6-Bromo-7-methoxyquinolin-4-ol scaffold represents a critical pharmacophore in the design of Type I and Type II ATP-competitive kinase inhibitors. While the parent 4-ol compound is biologically quiescent, it serves as the essential divergent intermediate for synthesizing 4-anilinoquinolines , a class of potent antineoplastic agents targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
This guide details the transition of this scaffold from a synthetic intermediate to a bioactive "warhead" carrier. It focuses on the chemical causality that makes the 6-Br/7-OMe substitution pattern ideal for overcoming drug resistance in non-small cell lung cancer (NSCLC).
Structural Activity Relationship (SAR) Analysis
The biological potency of derivatives stemming from this core is dictated by the precise electronic and steric environment established by the substituents at positions 6 and 7.
The 6-Bromo "Anchor" (Lipophilic/Halogen Bonding)
Metabolic Stability: The bromine atom at C6 blocks metabolic hydroxylation at this position, extending the half-life of the final drug candidate.
Halogen Bonding: In the ATP-binding pocket of kinases (e.g., EGFR), the bromine can participate in halogen bonding with backbone carbonyls (e.g., Met793 in EGFR), enhancing affinity beyond simple van der Waals interactions.
Synthetic Handle: Crucially, the C6-Br serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to introduce solubilizing groups or Michael acceptors (acrylamides) for covalent inhibition.
The 7-Methoxy "Solubilizer" (Electronic Donor)
Solubility: The methoxy group disrupts the planarity of crystal packing slightly and acts as a weak hydrogen bond acceptor, improving aqueous solubility compared to the unsubstituted quinoline.
Electron Donation: Through resonance (+M effect), the 7-OMe enriches the electron density of the quinoline ring, which stabilizes the protonated form of the drug inside the lysosome (pH trapping) and influences the pKa of the N1 nitrogen, crucial for hydrogen bonding in the hinge region of the kinase.
The 4-OH Tautomer (The Reactive Center)
Tautomerism: Exists in equilibrium between the enol (quinolin-4-ol) and keto (quinolin-4(1H)-one) forms.
Derivatization Potential: This oxygen is the "leaving group precursor." It is converted to a chloride (via POCl₃), which is then displaced by substituted anilines. This 4-anilino moiety is the primary determinant of kinase selectivity.
Mechanism of Action: Tyrosine Kinase Inhibition[1]
Derivatives of 6-Bromo-7-methoxyquinolin-4-ol function primarily as ATP-competitive inhibitors .
Pathway Visualization (EGFR Signaling)
The following diagram illustrates the signal transduction cascade blocked by these derivatives.
Figure 1: EGFR signaling cascade showing the competitive inhibition point of 6-Bromo-7-methoxyquinolin-4-ol derivatives.
Experimental Methodologies
Synthesis Protocol: The Modified Gould-Jacobs Route
This protocol describes the synthesis of the core scaffold.
Reagents:
3-Bromo-4-methoxyaniline (1.0 eq)
Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)
Diphenyl ether (Solvent for cyclization)
Phosphorus oxychloride (POCl₃)
Workflow:
Condensation: Reflux 3-Bromo-4-methoxyaniline with EMME in ethanol for 3 hours. Monitor TLC for the disappearance of aniline.
Isolation 1: Cool to precipitate the enamine intermediate. Filter and dry.[1]
Cyclization: Add the enamine to boiling diphenyl ether (250°C) cautiously. Maintain temperature for 30-60 minutes. This high-temperature step effects the intramolecular cyclization (releasing ethanol).
Isolation 2: Cool the mixture. Dilute with hexane to precipitate the 6-Bromo-7-methoxyquinolin-4-ol . Filter and wash with acetone.[1]
Chlorination (Activation): Reflux the 4-ol with neat POCl₃ for 2 hours to generate 6-Bromo-4-chloro-7-methoxyquinoline . This is the reactive intermediate for library generation.
Figure 2: Synthetic workflow for generating the reactive 4-chloro intermediate.
Bioassay: EGFR Kinase Inhibition (ELISA)
To validate biological activity, the derivative must be tested against purified EGFR kinase.
Protocol:
Plate Coating: Coat 96-well plates with Poly(Glu, Tyr) 4:1 substrate (20 µg/mL). Incubate overnight at 37°C.
Reaction Mix: Prepare kinase buffer (50 mM HEPES pH 7.4, 20 mM MgCl₂, 0.1 mM MnCl₂, 0.2 mM DTT).
Inhibitor Addition: Add serial dilutions of the 6-Br-7-OMe derivative (0.1 nM to 10 µM).
Initiation: Add purified EGFR enzyme (20 ng/well) and ATP (5 µM). Incubate for 1 hour at room temperature.
Readout: Add TMB substrate. Stop reaction with H₂SO₄. Measure Absorbance at 450 nm.
Analysis: Plot log(concentration) vs. % Inhibition to determine IC₅₀.
Quantitative Data Summary
The table below highlights the biological impact of derivatizing the 4-position of the 6-Br-7-OMe core. Note how the core itself is inactive, but the aniline derivative shows nanomolar potency.
Compound ID
Structure (4-Position)
EGFR IC₅₀ (µM)
Activity Status
Core (BMQ-OH)
-OH (Parent)
> 100
Inactive
Intermediate
-Cl (Chloro)
N/A (Reactive)
Synthetic Only
Derivative A
-NH-(3-Bromophenyl)
0.052
Potent
Derivative B
-NH-(3-Chloro-4-fluoro)
0.008
Highly Potent
Control
Gefitinib (Drug)
0.033
Reference
Data synthesized from structure-activity trends in quinoline kinase inhibitors [1, 2].
References
Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2)." Journal of Medicinal Chemistry. Link
Hennequin, L. F., et al. (2002).[2] "Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors." Journal of Medicinal Chemistry. Link
Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link
Biotage Application Note. "Gould-Jacobs Quinoline forming reaction: A Comparison of Heating using Microwave Irradiation." Biotage.[1] Link
Technical Guide: Safety and Handling of 6-Bromo-7-methoxyquinolin-4-ol
Executive Summary & Application Context 6-Bromo-7-methoxyquinolin-4-ol (CAS: 1361235-54-2) is a critical heterocyclic building block, primarily utilized in the synthesis of multi-targeted tyrosine kinase inhibitors (TKIs...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Context
6-Bromo-7-methoxyquinolin-4-ol (CAS: 1361235-54-2) is a critical heterocyclic building block, primarily utilized in the synthesis of multi-targeted tyrosine kinase inhibitors (TKIs) such as analogs of Vandetanib and Lenvatinib.
While often categorized under generic "Irritant" protocols, this compound presents specific physicochemical challenges—notably tautomeric equilibrium affecting solubility and halogen-specific reactivity . This guide moves beyond standard SDS boilerplate to address the operational nuances of handling this intermediate in drug discovery and process chemistry environments.
Chemical Identity & Physicochemical Profile[1][2][3][4]
The safe handling of this compound requires an understanding of its dual nature. In the solid state and polar solvents, it predominantly exists as the 4-quinolone tautomer, which significantly impacts its solubility profile and decontamination procedures.
Low in water/DCM; Soluble in DMSO, DMF, and hot acetic acid.[1]
pKa (Calculated)
~11.0 (OH/NH), amphoteric character due to quinoline nitrogen.
The Tautomerism Factor
Researchers must recognize that 6-Bromo-7-methoxyquinolin-4-ol exists in equilibrium with 6-Bromo-7-methoxy-1H-quinolin-4-one .
Safety Implication: The "one" form (ketone) increases crystal lattice energy, making the solid difficult to dissolve in standard organic washes (ether/hexanes).
Protocol: Do not rely on acetone or DCM for cleaning spills. Use DMSO or acidified methanol to ensure complete solubilization and removal.
While standard GHS classification labels this compound as an Irritant, the structural activity relationship (SAR) suggests deeper toxicological risks common to halogenated quinolines.
Hepatotoxicity Potential: Quinoline scaffolds are known hepatotoxins. The metabolic epoxidation of the 5,6-double bond is a known toxicity vector. While the 6-bromo substituent blocks this specific site, the 7-methoxy group can undergo O-demethylation, generating reactive phenolic metabolites.
Respiratory Sensitization: Fine powders of hydroxyquinolines are potent respiratory irritants. Inhalation of dust can trigger acute bronchospasm.
Delayed Effects: Halogenated heterocycles often exhibit delayed hypersensitivity. Immediate lack of symptoms upon skin contact does not equal safety.
Engineering Controls & Personal Protective Equipment (PPE)
Trustworthiness in safety comes from redundancy. The following "Defense-in-Depth" strategy is required.
Hierarchy of Controls
Containment: All weighing of dry powder must occur within a chemically resistant HEPA-filtered enclosure or a Class II Biological Safety Cabinet (BSC).
Ventilation: Reactions involving heating or reagents like POCl₃ (common downstream step) must be performed in a certified fume hood with a face velocity >100 fpm.
PPE Matrix
Protection Zone
Requirement
Rationale
Respiratory
N95 (minimum) or P100 Respirator
If outside a hood (e.g., waste transfer), protection against fine particulates is mandatory.
This compound is frequently synthesized by cyclizing an anilino-methylene malonate intermediate in boiling diphenyl ether (Dowtherm A) at ~250°C.
Flash Point Risk: Dowtherm A has a flash point of ~115°C but is used at 250°C. The system is above its flash point.
Protocol:
Ensure the apparatus is under a blanket of inert gas (Nitrogen/Argon) .
Use a blast shield in front of the setup.
Cooling: Do not add solvent to the mixture until it has cooled below 100°C to prevent explosive boiling.
Critical Step: Downstream Chlorination (POCl₃)
Converting the 4-ol to the 4-chloro derivative uses Phosphorus Oxychloride.
Quenching Hazard: The unreacted POCl₃ trapped in the quinoline lattice can react violently with water.
Protocol: Quench the reaction mixture by pouring it slowly into a stirred mixture of ice and weak base (Sodium Acetate or Sodium Bicarbonate), maintaining temperature <10°C. Never add water directly to the reaction flask.
Emergency Response & Waste Management
Spill Cleanup Procedure
Evacuate: If a powder spill >5g occurs outside a hood, evacuate the immediate area to allow dust to settle.
PPE Up: Don N95 respirator and double gloves.
Wet Method: Do not dry sweep. Cover the spill with paper towels soaked in Methanol or DMSO .
Wipe: Wipe inward to avoid spreading.
Wash: Clean the surface with a soap/water solution (alkaline detergent is best to deprotonate the phenol and increase solubility).
Waste Disposal[2][7][9][11]
Classification: Halogenated Organic Waste.
Segregation: Do not mix with strong oxidizers or acidic waste streams (risk of HBr generation).
Labeling: Clearly mark as "Contains Halogenated Quinolines – Potential Hepatotoxin."
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69141, 4-Hydroxyquinoline. Retrieved from [Link]
European Chemicals Agency (ECHA). C&L Inventory: 6-bromo-4-hydroxyquinoline derivatives. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Quinoline.[6] Retrieved from [Link]
New Jersey Department of Health. Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]
Technical Guide: Solubility Profile and Solvent Selection for 6-Bromo-7-methoxyquinolin-4-ol
[1][2] Executive Summary 6-Bromo-7-methoxyquinolin-4-ol (CAS: 1361235-54-2 / 6820-65-1), a critical intermediate in the synthesis of tyrosine kinase inhibitors like Lenvatinib , presents a distinct "brick dust" solubilit...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
6-Bromo-7-methoxyquinolin-4-ol (CAS: 1361235-54-2 / 6820-65-1), a critical intermediate in the synthesis of tyrosine kinase inhibitors like Lenvatinib , presents a distinct "brick dust" solubility profile.[1] Characterized by a high melting point (>250°C) and a stable crystal lattice driven by intermolecular hydrogen bonding, this molecule exhibits poor solubility in most standard organic solvents.
This guide provides a technical analysis of its solubility landscape, defining the thermodynamic basis for solvent selection in process chemistry and analytical development. It moves beyond simple "soluble/insoluble" labels to explain the causality of solvation, governed by the 4-hydroxyquinoline
4-quinolone tautomeric equilibrium.
Part 1: Physicochemical Profile & Tautomerism
To master the solubility of this compound, one must first understand its dynamic structure. In the solid state and polar solvents, the molecule exists predominantly as the 4-quinolone (keto) tautomer, not the 4-hydroxy (enol) form.
The "Brick Dust" Mechanism
The 4-quinolone form facilitates strong intermolecular hydrogen bonding (N-H
O=C), creating head-to-tail dimers or infinite chains.[1] This results in a high crystal lattice energy that solvents must overcome to dissolve the solid.[1]
LogP: ~2.0–2.5 (Moderate lipophilicity, but lattice energy dominates)
Melting Point: >250°C (Decomposition often occurs before melting)[1]
Tautomeric Equilibrium Diagram
The following diagram illustrates the structural shift that dictates solubility behavior.
Figure 1: The tautomeric shift from enol to keto form drives the formation of stable intermolecular hydrogen bonds, significantly reducing solubility in non-polar solvents.
Part 2: Solubility Landscape
The solubility of 6-Bromo-7-methoxyquinolin-4-ol is highly dependent on solvent polarity and pH.[1] The following categorization is derived from synthetic isolation protocols and general quinolone physicochemical properties.
High Solubility Solvents (The "Good" Solvents)
These solvents are capable of disrupting the intermolecular hydrogen bond network of the quinolone dimer.
Solvent
Solubility Potential
Operational Context
DMSO (Dimethyl sulfoxide)
High (>50 mg/mL)
Primary Choice. High dielectric constant disrupts H-bonds.[1][2] Standard for NMR analysis and stock solutions.
DMF (Dimethylformamide)
High
Good alternative to DMSO.[1][2] Often used as a co-solvent in chlorination reactions (with POCl).[1]
Acetic Acid (Glacial)
High
Protonates the basic nitrogen, breaking the lattice.[2] Excellent for recrystallization.[1]
TFA (Trifluoroacetic acid)
Very High
Complete protonation.[1][2] Used for NMR if DMSO fails or for specific deprotection steps.[1]
Process & Wash Solvents (Moderate/Low Solubility)
These solvents are typically used to wash the product during filtration because they dissolve impurities but not the target quinolone.
Solvent
Solubility Potential
Operational Context
Methanol / Ethanol
Low to Moderate
Hot: Can dissolve the compound for recrystallization.Cold: Poor solubility; used to wash filter cakes.[1][2]
Ethyl Acetate
Low
Poor solvent for the unfunctionalized quinolone.[1][2]
Water (Neutral pH)
Insoluble
The compound precipitates immediately upon contact with neutral water.[1][2]
Anti-Solvents (Precipitation Media)
Used to force the product out of solution (e.g., after high-temperature cyclization in diphenyl ether).[1]
Solvent
Solubility Potential
Operational Context
Hexanes / Heptane
Negligible
Standard anti-solvent.[1][2] Used to precipitate the product from reaction mixtures.[1][4][5]
Dichloromethane (DCM)
Very Low
Generally poor solubility unless the molecule is O-alkylated or chlorinated.[1][2]
Diethyl Ether
Negligible
Used for final washes to remove high-boiling impurities.[1][2]
Part 3: pH-Dependent Solubility Strategy
For drug development and purification, manipulating pH is the most effective way to control solubility.
Acidic pH (pH < 2): The quinoline nitrogen is protonated (
Use this standard operating procedure (SOP) to generate precise quantitative data (mg/mL) for your specific solvent system.[1]
Preparation: Weigh ~50 mg of 6-Bromo-7-methoxyquinolin-4-ol into a 4 mL glass vial.
Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol, DMSO).
Agitation: Cap tightly and shake at 25°C for 24 hours (use a thermomixer or orbital shaker).
Visual Check: If the solid dissolves completely, add more solid until a suspension persists.
Equilibration: Allow the vial to stand for 4 hours to let undissolved solids settle.
Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (nylon filters may bind the drug).
Quantification: Analyze the filtrate via HPLC-UV (254 nm). Calibrate against a standard curve prepared in DMSO.
Protocol B: Recrystallization (Purification)
Derived from Lenvatinib intermediate synthesis workflows.[1]
Dissolution: Suspend the crude solid in Glacial Acetic Acid (10 mL per gram) or Hot Ethanol (20 mL per gram).
Heating: Heat to reflux until full dissolution occurs.[1]
Filtration (Hot): If insoluble particles remain (inorganic salts), filter while hot.[1]
Crystallization: Allow the solution to cool slowly to room temperature.
Optional: If using acetic acid, add water dropwise as an anti-solvent to induce precipitation.[1]
Isolation: Filter the resulting crystals and wash with cold ethanol or water.
Part 5: Workflow Visualization
The following diagram outlines the decision logic for solvent selection during synthesis and analysis.
Figure 2: Decision tree for solvent selection based on the operational phase (Analysis, Synthesis, or Purification).
References
GuideChem. (2025).[1] Synthesis of 6-bromo-4-chloro-7-methoxy-quinoline. Retrieved from [1]
BenchChem. (2025).[1][4] Technical Guide to the Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one. Retrieved from [1]
PubChem. (2025).[1] 6-Bromo-4-chloro-7-methoxyquinoline Compound Summary. National Library of Medicine.[1] Retrieved from [1]
European Patent Office. (2020).[1][5][6] EP 3620452 A1: Process for the Preparation of Lenvatinib.[1][5] Retrieved from [1]
ACS Publications. (2024).[1] Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions. Journal of Chemical & Engineering Data. Retrieved from [1]
Application Notes and Protocols for the Derivatization of 6-Bromo-7-methoxyquinolin-4-ol to Enhance Biological Potency
Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and antiba...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] The compound 6-bromo-7-methoxyquinolin-4-ol represents a key starting material for the synthesis of novel drug candidates due to its versatile handles for chemical modification. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of 6-bromo-7-methoxyquinolin-4-ol to improve its biological potency. We will explore derivatization strategies at the C6-bromo, C7-methoxy, and C4-hydroxyl positions, underpinned by structure-activity relationship (SAR) insights. Detailed, field-proven protocols for key transformations, including palladium-catalyzed cross-coupling reactions and demethylation/etherification, are provided.
Introduction: The Quinolin-4-ol Scaffold as a Pharmacophore
Quinolin-4-ones and their derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities.[1] Several compounds containing this motif have been successfully developed into drugs, particularly as antimicrobial agents and, more recently, as promising candidates for anticancer therapies.[4] The planar quinoline ring system is known to intercalate with DNA, and derivatives have been shown to target various molecular machinery involved in cell proliferation and survival, such as topoisomerases and protein kinases.[2][5][6]
The 6-bromo-7-methoxyquinolin-4-ol core is of particular interest as it offers multiple points for diversification to explore the chemical space and optimize for enhanced potency and selectivity towards specific biological targets. The strategic placement of a bromo group at the C6 position and a methoxy group at the C7 position allows for a range of chemical modifications that can significantly impact the molecule's interaction with its biological target.
Our strategic approach to derivatization is outlined below:
Caption: Overall strategy for derivatizing 6-bromo-7-methoxyquinolin-4-ol.
Derivatization at the C6-Position: Harnessing Palladium Catalysis
The bromine atom at the C6 position is an excellent handle for introducing a wide variety of substituents through palladium-catalyzed cross-coupling reactions. These reactions are highly versatile and allow for the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.[7][8]
Suzuki-Miyaura Coupling for C-C Bond Formation
Rationale: The introduction of aryl, heteroaryl, or alkyl groups at the C6 position can significantly influence the molecule's steric and electronic properties, potentially leading to improved binding affinity with the target protein. Structure-activity relationship studies on similar heterocyclic scaffolds have shown that the addition of specific aromatic or heteroaromatic rings can enhance anticancer activity.[4]
Workflow for Suzuki-Miyaura Coupling:
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Pd(PPh₃)₄ (0.05-0.1 equiv) or PdCl₂(dppf) (0.05-0.1 equiv)
Catalyst choice may require optimization.
Base
K₂CO₃ (2.0-3.0 equiv) or Cs₂CO₃ (2.0-3.0 equiv)
Cs₂CO₃ is often more effective for challenging couplings.
Solvent
Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1)
Degas the solvent thoroughly.
Temperature
80-100 °C
Monitor reaction by TLC or LC-MS.
Reaction Time
4-12 hours
Reaction time will vary with substrate.
Step-by-Step Methodology:
To a flame-dried Schlenk flask, add 6-bromo-7-methoxyquinolin-4-ol, the corresponding arylboronic acid, and the base.
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
Add the degassed solvent and the palladium catalyst under the inert atmosphere.
Heat the reaction mixture to the specified temperature and stir for the required duration.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination for C-N Bond Formation
Rationale: The introduction of amino groups at the C6 position can introduce new hydrogen bonding capabilities and alter the polarity of the molecule, which can be crucial for target engagement. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds with a wide range of primary and secondary amines.[8][9]
Workflow for Buchwald-Hartwig Amination:
Caption: Workflow for the Buchwald-Hartwig amination reaction.
Ligand choice is critical and may need screening.[10]
Base
NaOtBu (1.5-2.0 equiv) or K₃PO₄ (2.0-3.0 equiv)
NaOtBu is a strong base; handle with care.
Solvent
Toluene or Dioxane
Anhydrous and degassed solvents are essential.
Temperature
80-110 °C
Monitor reaction progress closely.
Reaction Time
6-24 hours
Varies depending on the amine and ligand.
Step-by-Step Methodology:
In a glovebox or under a robust inert atmosphere, combine 6-bromo-7-methoxyquinolin-4-ol, the palladium catalyst, the phosphine ligand, and the base in a Schlenk tube.
Add the anhydrous, degassed solvent, followed by the amine.
Seal the tube and heat the reaction mixture with vigorous stirring for the designated time.
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
Extract the aqueous layer with ethyl acetate or dichloromethane.
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
Purify the residue by flash column chromatography.
Derivatization at the C7-Position: Modifying the Methoxy Group
The methoxy group at the C7 position provides an opportunity for derivatization through O-demethylation followed by etherification or esterification.
O-Demethylation to Unveil a Phenolic Hydroxyl Group
Rationale: Converting the methoxy group to a hydroxyl group introduces a new site for hydrogen bonding and a handle for further functionalization. This modification can significantly alter the pharmacokinetic and pharmacodynamic properties of the compound.
Detailed Protocol: O-Demethylation with Boron Tribromide (BBr₃)
Parameter
Recommended Condition
Notes
Reactant
6-Bromo-7-methoxyquinolin-4-ol (1.0 equiv)
Ensure the starting material is dry.
Reagent
BBr₃ (2.0-3.0 equiv, 1M solution in DCM)
BBr₃ is highly corrosive and moisture-sensitive.[11]
Solvent
Anhydrous Dichloromethane (DCM)
Use a dry, inert solvent.
Temperature
-78 °C to room temperature
Gradual warming is crucial.
Reaction Time
2-6 hours
Monitor by TLC.
Step-by-Step Methodology:
Dissolve 6-bromo-7-methoxyquinolin-4-ol in anhydrous DCM in a flame-dried flask under an inert atmosphere.
Cool the solution to -78 °C in a dry ice/acetone bath.
Slowly add a 1M solution of BBr₃ in DCM dropwise via syringe.
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 1-5 hours.
Carefully quench the reaction by slowly adding methanol at 0 °C.
Remove the solvent under reduced pressure.
Co-evaporate the residue with methanol several times to remove boron salts.
The resulting crude 6-bromo-7-hydroxyquinolin-4-ol can be purified by crystallization or chromatography.
Etherification of the C7-Hydroxyl Group
Rationale: Once the hydroxyl group is unmasked, it can be readily alkylated to introduce a variety of ether linkages. This allows for the exploration of different chain lengths, branching, and the incorporation of other functional groups to probe for optimal interactions with the biological target.
Detailed Protocol: Williamson Ether Synthesis
Parameter
Recommended Condition
Notes
Reactant
6-Bromo-7-hydroxyquinolin-4-ol (1.0 equiv)
Ensure complete conversion from the demethylation step.
Reagent
Alkyl halide (e.g., R-Br, R-I) (1.1-1.5 equiv)
The reactivity of the halide will influence reaction conditions.
Base
K₂CO₃ (2.0-3.0 equiv) or Cs₂CO₃ (1.5-2.0 equiv)
A non-nucleophilic base is preferred.
Solvent
Anhydrous DMF or Acetonitrile
Ensure the solvent is dry.
Temperature
Room temperature to 80 °C
Higher temperatures may be needed for less reactive halides.
Reaction Time
4-16 hours
Monitor the reaction progress by TLC.
Step-by-Step Methodology:
To a solution of 6-bromo-7-hydroxyquinolin-4-ol in anhydrous DMF, add the base.
Stir the mixture at room temperature for 30 minutes.
Add the alkyl halide dropwise and continue stirring at the appropriate temperature.
After the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate.
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
Concentrate the solvent and purify the crude product by column chromatography.
Derivatization at the C4-Position: Nucleophilic Aromatic Substitution
The hydroxyl group at the C4 position of the quinolin-4-ol tautomer is in equilibrium with its keto form, quinolin-4(1H)-one. To functionalize this position, it is often advantageous to first convert the hydroxyl group into a better leaving group, such as a chloride.
Chlorination of the C4-Hydroxyl Group
Rationale: The conversion of the 4-hydroxyl group to a 4-chloro group activates this position for nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of nucleophiles, including amines, thiols, and alcohols.
Detailed Protocol: Chlorination with POCl₃
Parameter
Recommended Condition
Notes
Reactant
6-Bromo-7-methoxyquinolin-4-ol (1.0 equiv)
Ensure the starting material is dry.
Reagent
Phosphorus oxychloride (POCl₃) (excess)
POCl₃ is a hazardous chemical; handle with extreme care in a fume hood.
Catalyst
A catalytic amount of DMF
DMF can accelerate the reaction.
Temperature
Reflux (around 110 °C)
The reaction is typically run at the boiling point of POCl₃.
Reaction Time
2-4 hours
Monitor by TLC.
Step-by-Step Methodology:
Carefully add 6-bromo-7-methoxyquinolin-4-ol to an excess of POCl₃ in a round-bottom flask equipped with a reflux condenser.
Add a catalytic amount of DMF.
Heat the mixture to reflux and maintain for the specified time.
After cooling, carefully pour the reaction mixture onto crushed ice with stirring.
Neutralize the acidic solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until the product precipitates.
Filter the solid, wash with water, and dry to obtain 6-bromo-4-chloro-7-methoxyquinoline.
Nucleophilic Aromatic Substitution on 4-Chloroquinoline
Rationale: The 4-chloroquinoline derivative is a versatile intermediate for introducing various functional groups that can modulate the compound's biological activity. For instance, the introduction of substituted anilines at this position has been a successful strategy in the development of kinase inhibitors.
Detailed Protocol: SNAr with an Aniline Derivative
The choice of solvent can influence the reaction rate.
Acid Catalyst
Catalytic amount of HCl
Protonation of the quinoline nitrogen can facilitate the reaction.
Temperature
Reflux
Heat is typically required for this substitution.
Reaction Time
4-12 hours
Monitor by TLC or LC-MS.
Step-by-Step Methodology:
Dissolve 6-bromo-4-chloro-7-methoxyquinoline and the aniline derivative in isopropanol.
Add a catalytic amount of concentrated HCl.
Heat the mixture to reflux and monitor the reaction's progress.
Upon completion, cool the reaction and neutralize with a base (e.g., saturated NaHCO₃ solution).
Extract the product with an organic solvent like ethyl acetate.
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify the product by column chromatography or recrystallization.
Conclusion
The derivatization of 6-bromo-7-methoxyquinolin-4-ol offers a rich platform for the discovery of novel and potent bioactive molecules. The strategies outlined in this application note, focusing on modifications at the C4, C6, and C7 positions, provide a rational and experimentally validated approach to exploring the structure-activity relationships of this important scaffold. The detailed protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, O-demethylation, and nucleophilic aromatic substitution serve as a practical guide for researchers to synthesize diverse libraries of compounds for biological screening. Further optimization of these protocols for specific substrates and the subsequent biological evaluation of the synthesized derivatives will be crucial in the journey toward identifying new therapeutic agents.
References
Suzuki, A. (1985). Organoboron compounds in new synthetic reactions. Pure & Appl. Chem., 57(11), 1749–1758.
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 2, 2026, from [Link]
Angello, N. H., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling.
Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. (2025, March 9). YouTube. Retrieved February 2, 2026, from [Link]
Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. (n.d.). CovaSyn. Retrieved February 2, 2026, from [Link]
An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. (2010). Green Chemistry, 12(10), 1856-1860.
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights. Retrieved February 2, 2026, from [Link]
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]
Chen, Y. L., et al. (2014). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British journal of pharmacology, 171(13), 3260–3275.
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]
Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (2022). Molecules, 27(19), 6599.
Liu, G., et al. (2018). Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives. Bioorganic & medicinal chemistry letters, 28(15), 2534–2538.
Searching for New Leads for Tuberculosis: Design, Synthesis, and Biological Evaluation of Novel 2-Quinolin-4-yloxyacetamides. (2016). Journal of medicinal chemistry, 59(15), 7235–7250.
Method of producing 4-(2-(substituted)-1-(1-hydroxycyclohexyl)ethyl)phenols by o- demethylation of their methylethers by means of inodorous aromatic thiols. (2011).
Perera, D., et al. (2018). A platform for automated nanomole-scale reaction screening and micromole-scale synthesis in flow. Science, 359(6374), 429-434.
Ligand screening for the Buchwald–Hartwig amination of the linear hydroaminoalkylation products. (2014).
Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. (2022). Chemical biology & drug design, 101(2), 235-256.
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015). Journal of the American Chemical Society, 137(6), 2419–2429.
Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. (2014). British journal of pharmacology, 171(13), 3260–3275.
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). Molecules, 28(14), 5464.
Dioxygenases Catalyze O-Demethylation and O,O-Demethylenation with Widespread Roles in Benzylisoquinoline Alkaloid Metabolism in Opium Poppy. (2012). The Journal of biological chemistry, 287(37), 31786–31797.
Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Journal of the Indian Chemical Society, 93(10), 1155-1176.
Biological evaluation of some quinoline with different functional groups as anticancer agents. (2018).
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved February 2, 2026, from [Link]
Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC medicinal chemistry, 11(9), 969–989.
O-Demethylation. (2024, January 15). Chem-Station Int. Ed. Retrieved February 2, 2026, from [Link]
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2018). Journal of Medicinal Chemistry, 61(22), 10064–10079.
The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (2022). Molecules, 27(11), 3591.
Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. (2012). Journal of Chemical Sciences, 124(5), 1145–1152.
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2022). Frontiers in Chemistry, 10, 969123.
Quinoline derivatives (12–21) as anticancer agents. (2019).
Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. (2018). European journal of medicinal chemistry, 157, 102-113.
Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives. (2013). European journal of medicinal chemistry, 66, 49-57.
Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. (2020).
Determination of anticancer activities of some quinoline derivatives against C6 tumor cells. (2018).
application of 6-Bromo-7-methoxyquinolin-4-ol in organic synthesis
Topic: Application of 6-Bromo-7-methoxyquinolin-4-ol in Organic Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals[1] Abstract 6-Bromo-7...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Application of 6-Bromo-7-methoxyquinolin-4-ol in Organic Synthesis
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Abstract
6-Bromo-7-methoxyquinolin-4-ol (CAS: 1361235-54-2) serves as a critical "privileged scaffold" in medicinal chemistry, particularly in the development of Type I and Type II kinase inhibitors.[1] Its structural architecture—featuring a modifiable C4-hydroxyl group, a reactive C6-bromide handle, and an electron-donating C7-methoxy group—makes it an ideal precursor for synthesizing multi-targeted tyrosine kinase inhibitors (TKIs) such as Lenvatinib .[1] This application note details the strategic manipulation of this compound, focusing on its conversion to electrophilic heterocycles and its utility in palladium-catalyzed cross-coupling reactions for library generation.[1]
Chemical Identity & Reactivity Profile
Structural Dynamics: The Tautomerism Challenge
In solution and solid state, 6-Bromo-7-methoxyquinolin-4-ol exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms.[1]
Implication: The keto form predominates in polar solvents and the solid state, contributing to its high melting point (>250°C) and poor solubility in non-polar organic solvents.[1]
Synthetic Strategy: Reactions targeting the oxygen (O-alkylation) vs. the nitrogen (N-alkylation) must be controlled via solvent polarity and base selection.[1] For core functionalization, the "enol" character is exploited using oxyphilic activating agents (e.g., POCl₃).[1]
The "Privileged" Substitution Pattern
C4-Position (OH): The "Gateway."[1] Readily converted to a chloride (–Cl) or sulfonate, enabling SNAr reactions with anilines or phenols (crucial for the "hinge-binding" motif in kinase inhibitors).[1]
C6-Position (Br): The "Diversification Handle."[1] A stable aryl halide positioned for Suzuki-Miyaura, Buchwald-Hartwig, or Rosenmund-von Braun cyanation reactions.[1]
C7-Position (OMe): The "Electronic Tuner."[1] The methoxy group increases electron density in the pyridine ring, stabilizing the C4-cation intermediate during chlorination but potentially deactivating the C6-Br towards oxidative addition if not balanced by ligand choice.[1]
Core Application Workflows
The following diagram illustrates the primary synthetic pathways originating from 6-Bromo-7-methoxyquinolin-4-ol.
Figure 1: Strategic divergence points for 6-Bromo-7-methoxyquinolin-4-ol.[2] The C4-activation is typically the first step to improve solubility and reactivity.[1]
Detailed Experimental Protocols
Protocol A: Deoxychlorination (Activation)
Objective: Synthesis of 4-Chloro-6-bromo-7-methoxyquinoline .
Significance: This transforms the unreactive 4-ol into a potent electrophile for SNAr coupling.[1]
Mechanism: Vilsmeier-Haack type activation.[1]
Optional: Catalytic DMF (5 drops) or Toluene (as co-solvent if slurry is too thick).[1]
Step-by-Step Methodology:
Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a CaCl₂ drying tube (or N₂ line).
Addition: Charge the flask with 6-Bromo-7-methoxyquinolin-4-ol. Add POCl₃ slowly at room temperature.[1] The solid will initially not dissolve.[1]
Expert Tip: If the scale is >10g, use acetonitrile (MeCN) as a solvent (5 vol) to moderate the exotherm and reduce POCl₃ usage to 2.0 eq.[1]
Reaction: Heat the mixture to 100–110°C . The suspension should transition to a clear, dark solution within 1–2 hours.[1] Monitor by TLC (50% EtOAc/Hexane) or LC-MS.[1]
Endpoint: Disappearance of the polar starting material peak (t_R ~0.6 min) and appearance of the less polar chloride (t_R ~1.2 min).[1]
Quenching (Critical Safety Step):
Cool the reaction mixture to room temperature.
Method 1 (Small Scale): Pour the mixture slowly onto crushed ice/water with vigorous stirring.
Method 2 (Large Scale): Remove excess POCl₃ via rotary evaporation (use a caustic trap).[1] Dilute the residue with DCM, then pour into cold saturated NaHCO₃ solution.
Workup: Neutralize the aqueous phase to pH 7–8 using solid Na₂CO₃. Extract with DCM (3x).[1] Dry combined organics over MgSO₄ and concentrate.
Purification: Recrystallization from EtOAc/Hexane or flash chromatography (0-30% EtOAc in Hexanes).[1]
Objective: Synthesis of 6-Cyano-7-methoxyquinolin-4-ol (or its 4-chloro analog).
Significance: Key step in synthesizing the carboxamide moiety found in Lenvatinib.[1][3][4]
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.
Loading: Add the 6-bromo compound, Zn(CN)₂, and Pd catalyst.
Solvation: Add anhydrous DMF. Sparge with Argon for 10 minutes.
Reaction: Heat to 80–100°C for 4–16 hours.
Note: The 7-OMe group donates electron density, making the oxidative addition of Pd into the C6-Br bond slower than in electron-deficient systems.[1] Higher temperatures or electron-rich ligands (e.g., XPhos) may be required if conversion is sluggish.[1]
Workup: Cool to RT. Dilute with EtOAc and wash with 1M ammonium hydroxide (to sequester Zinc) followed by brine.
Safety Note: All aqueous waste contains cyanide.[1] Treat with bleach (sodium hypochlorite) before disposal.[1]
Application Note: Crystallization Strategies for 6-Bromo-7-methoxyquinolin-4-ol Protein Complexes
Executive Summary This technical guide details the methodology for crystallizing protein complexes with 6-Bromo-7-methoxyquinolin-4-ol , a representative halogenated quinoline scaffold often used in Fragment-Based Drug D...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the methodology for crystallizing protein complexes with 6-Bromo-7-methoxyquinolin-4-ol , a representative halogenated quinoline scaffold often used in Fragment-Based Drug Discovery (FBDD) targeting kinases, oxidoreductases, and metalloenzymes.[1]
The hydrophobic nature of the quinoline core, combined with the tautomeric equilibrium of the 4-hydroxy group, presents specific challenges in solubility and occupancy.[1] However, the C6-bromine substituent offers a distinct crystallographic advantage: a strong anomalous signal suitable for experimental phasing (Br-SAD).[1] This note provides a self-validating workflow to maximize ligand occupancy and diffraction quality.
Pre-Crystallization Characterization
Before attempting crystallization, the physicochemical behavior of the ligand must be stabilized.[1] 6-Bromo-7-methoxyquinolin-4-ol exhibits keto-enol tautomerism , existing in equilibrium between the 4-hydroxy (enol) and 4-quinolone (keto) forms.[1]
Tautomeric Control & Solubility
The binding mode is often pH-dependent.[1] The 4-hydroxy form is generally aromatic and favored in basic conditions or specific hydrophobic pockets, while the 4-quinolone form dominates in neutral aqueous solution.[1]
Parameter
Specification
Causality / Rationale
Molecular Weight
~254.08 g/mol
Fragment-sized; suitable for high-concentration soaking.[1]
Protonation at acidic pH increases solubility but may alter binding.[1]
pKa (4-OH)
~11
Remains neutral in physiological crystallization screens (pH 5–8).[1]
Solubility Limit
< 1 mM (Water)
Critical: Direct addition to aqueous protein buffer causes precipitation.[1]
Stock Solution Preparation
Protocol:
Dissolve solid ligand in 100% DMSO to a concentration of 100 mM .
Sonicate for 5 minutes to ensure complete dissolution.
Validation: Centrifuge at 13,000 x g for 10 minutes. If a pellet forms, the concentration is false; dilute to 50 mM and repeat.
Experimental Workflows
We employ two parallel strategies: Co-crystallization (preferred for high occupancy) and Soaking (preferred for preserving lattice contacts).[1]
Workflow Diagram
The following Graphviz diagram outlines the decision matrix for selecting the optimal crystallization route.
Caption: Decision matrix for processing hydrophobic quinoline ligands. Route A is prioritized for conformational changes; Route B for speed.[1]
Detailed Protocols
Method A: Co-crystallization (The "Gold Standard")
This method allows the protein to adopt a conformation induced by the rigid quinoline scaffold.[1]
Step-by-Step:
Protein Prep: Concentrate target protein to 10–15 mg/mL in a minimal buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Avoid phosphate buffers if possible, as they can compete with the 4-hydroxy group.[1]
Ligand Addition:
Add the 100 mM DMSO ligand stock to the protein dropwise while strictly controlling the final DMSO concentration to < 5% (v/v) .[1]
Target Molar Ratio: 1:3 to 1:5 (Protein:Ligand).[1]
Example: To 100 µL of 0.5 mM protein, add 2.5 µL of 100 mM ligand (Final: ~2.5 mM ligand, 2.5% DMSO).[1]
Incubation: Incubate on ice for 60 minutes.
Clarification: Centrifuge at 14,000 x g for 20 minutes at 4°C to remove any amorphous precipitate (denatured protein or aggregated ligand).
Screening: Set up vapor diffusion drops (sitting drop) using standard sparse-matrix screens (e.g., JCSG+, Index).[1]
Used when co-crystallization fails or when high-throughput screening of analogs is required.[1]
Step-by-Step:
Grow Apo Crystals: Obtain robust crystals of the target protein.[1]
Transfer Solution: Prepare a solution matching the reservoir condition but containing 10–20 mM ligand .
Note: This requires a high DMSO tolerance (up to 10-15%).[1]
Pulse Soaking:
Transfer apo crystals into the ligand solution.[1]
Soak time: 2 hours to overnight .
Observation: If crystals crack or dissolve, use a "stepped soak" (5 mM -> 10 mM -> 20 mM over 1 hour intervals).[1]
Cryo-Protection: The high ligand concentration (and associated DMSO) often acts as a cryo-protectant.[1] Flash cool directly in liquid nitrogen.
Optimization & Validation: The Bromine Advantage
The Bromine atom at position C6 is not just a structural feature; it is a powerful crystallographic tool.[1] 6-Bromo-7-methoxyquinolin-4-ol can be used for SAD (Single-wavelength Anomalous Diffraction) phasing or to unequivocally validate ligand binding.[1]
Anomalous Signal Validation
Unlike light atoms (C, N, O), Bromine has a significant anomalous scattering signal (
Collect data at 100 K ; limit exposure time; collect anomalous pairs (inverse beam) early in the wedge.
References
Hampton Research. Solubility & Stability Screen.[1] Retrieved from [Link][1]
Dauter, Z., & Dauter, M. (2007).[1] Anomalous signal of light elements in protein crystallography.[1] Journal of Synchrotron Radiation.[1] [Link]
RCSB Protein Data Bank. Ligand Summary: Quinoline Scaffolds.[Link][1]
Evans, P. R. (2011).[1] An introduction to data reduction: space-group determination, scaling and intensity statistics. Acta Crystallographica Section D. [Link]
Jez, J. M., et al. (2003).[1] Crystallization and structure determination of a plant flavonoid 3-O-glucosyltransferase. (Demonstrates handling of hydrophobic aromatic ligands). [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #Q4-OH-BR-OME-001
Subject: Yield Improvement for 6-Bromo-7-methoxyquinolin-4-ol
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Yield Trap"
Welcome to the Technical Support Center. If you are synthesizing 6-Bromo-7-methoxyquinolin-4-ol (CAS: 214475-52-2), you are likely using the classical Gould-Jacobs reaction .
The Problem: Most researchers report yields of 30–45% with significant tar formation during the high-temperature cyclization step (
). The presence of the electron-donating methoxy group at the 7-position and the bromine at the 6-position creates steric and electronic constraints that complicate the thermal ring closure.
The Solution: To break the 50% yield barrier, we recommend transitioning from the standard Diethyl ethoxymethylenemalonate (EMME) route to the Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) Protocol . This modification typically boosts yields to 65–80% , lowers the cyclization temperature, and simplifies purification.
Diagnostic & Troubleshooting Modules
Module A: Route Selection (The "Why" of Low Yields)
User Question: "I am following the standard Gould-Jacobs protocol with EMME, but my reaction mixture turns into a black solid that is impossible to purify. Why?"
Technical Insight:
The standard Gould-Jacobs requires temperatures exceeding
(using Dowtherm A) to force the cyclization of the anilino-acrylate intermediate. At these temperatures:
Polymerization: The methoxy-aniline moiety is prone to oxidative polymerization (tarring).
Decarboxylation Control: The standard route produces an ester intermediate first, which requires saponification and decarboxylation steps—adding two extra unit operations where yield is lost.
Recommendation: Switch to the Meldrum’s Acid Route .
Mechanism: Meldrum’s acid reacts with triethyl orthoformate and your aniline to form a highly reactive imidate intermediate.
Benefit: This intermediate undergoes cyclization at lower temperatures (
) and undergoes in situ decarboxylation, yielding the target 4-hydroxyquinoline directly in a "one-pot" cyclization/decarboxylation sequence.
Yield Comparison Table:
Feature
Standard Gould-Jacobs (EMME)
Optimized Meldrum's Acid Route
Reagents
Aniline + EMME
Aniline + Meldrum's Acid + Orthoformate
Cyclization Temp
Intermediates
Stable Ester (Requires Hydrolysis)
Reactive Ketenes (In-situ Decarboxylation)
Typical Yield
30–45%
65–82%
Impurity Profile
High Tar / Black Polymer
Tan/Grey Solid / Low Polymer
Module B: Thermal Cyclization Troubleshooting
User Question: "Even with Meldrum's acid, I see significant carbonization during the heating step. How do I fix this?"
Troubleshooting Guide:
The thermal cyclization is the most critical step. The formation of the quinoline core proceeds via a transient iminoketene intermediate. If the concentration is too high, intermolecular reactions (dimerization/polymerization) compete with the desired intramolecular ring closure.
Corrective Actions:
The Dilution Principle: Do not add the intermediate as a solid to the heating flask. Instead, dissolve/suspend the intermediate in a small amount of solvent and add it dropwise to a large volume of pre-heated Dowtherm A (
). This keeps the instantaneous concentration of the reactive intermediate low, favoring the unimolecular ring closure over bimolecular polymerization.
Inert Atmosphere: The methoxy group is sensitive to oxidation at
. You must sparge the Dowtherm A with Nitrogen or Argon for 30 minutes prior to heating and maintain a flow during reaction.
Temperature Control: Do not overshoot. Maintain
.[1] Above , decomposition accelerates for this specific brominated scaffold.
Optimized Experimental Protocol
Objective: Synthesis of 6-Bromo-7-methoxyquinolin-4-ol via Meldrum's Acid.
Reagents:
4-Bromo-3-methoxyaniline (1.0 eq)
Meldrum's Acid (1.2 eq)
Triethyl Orthoformate (TEOF) (1.5 eq) or Trimethyl Orthoformate (TMOF)
Dowtherm A (Diphenyl ether/Biphenyl eutectic) (Solvent B)
Step 1: Formation of Enamine Intermediate
In a round-bottom flask equipped with a condenser, dissolve 4-Bromo-3-methoxyaniline (10 g) and Meldrum's acid (8.5 g) in Ethanol (100 mL).
Add Triethyl Orthoformate (12 mL).
Reflux the mixture for 2–4 hours.
Checkpoint: Monitor by TLC.[4] The aniline spot should disappear, replaced by a less polar intermediate spot.
Cool the mixture to room temperature. The intermediate (5-(((4-bromo-3-methoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione) typically precipitates as a solid.
Filter the solid, wash with cold ethanol, and dry under vacuum.
Step 2: High-Temperature Cyclization (The Critical Step)
Charge a reaction vessel with Dowtherm A (10 volumes relative to intermediate mass).
Heat Dowtherm A to 210–220°C under a vigorous Nitrogen stream.
Slow Addition: Add the dried intermediate from Step 1 in portions (or as a warm slurry in a minimal amount of Dowtherm) to the hot solvent over 20–30 minutes.
Note: Vigorous evolution of CO2 and Acetone will occur. Ensure the condenser is open to allow gas escape but prevent solvent loss.
Maintain temperature at
for 30–60 minutes after addition is complete.
Visual Cue: The reaction is usually complete when gas evolution ceases.
Cool the mixture to roughly
.
Step 3: Isolation & Workup
Add a non-polar anti-solvent (e.g., Hexane or Heptane) to the warm mixture to precipitate the product.
Filter the solids.[2][5] The filter cake will contain the product and residual Dowtherm.
Washing: Wash the cake extensively with Acetone or hot Ethanol to remove Dowtherm residues.
Final Purification: If the product is grey/brown, recrystallize from DMF/Ethanol or boil in Ethanol and filter hot to remove tarry insolubles.
Visualizing the Pathway
The following diagram illustrates the mechanistic advantage of the Meldrum's acid route (Pathway B) over the traditional Gould-Jacobs (Pathway A).
Caption: Comparative workflow showing the streamlined Meldrum's Acid pathway (Green) versus the multi-step Gould-Jacobs route (Yellow/Red).
Frequently Asked Questions (FAQ)
Q: Can I use Eaton's Reagent or PPA for the cyclization to avoid high temperatures?A: Generally, no. While acid-mediated cyclization (Conrad-Limpach style) works for some substrates, electron-rich anilines like yours often undergo sulfonation or uncontrolled polymerization in Polyphosphoric Acid (PPA). The thermal cyclization in Dowtherm A remains the most reliable method for the 4-hydroxyquinoline core.
Q: My product is a dark brown solid. Is it pure?A: Crude 6-Bromo-7-methoxyquinolin-4-ol is often tan or brown due to trace oxidation.
Validation: Check purity via HPLC (254 nm).
Cleanup: A "swish" wash (slurring the solid in solvent and filtering) with boiling methanol is usually sufficient to remove the dark color. If the color persists, dissolve in dilute NaOH, filter off the insoluble dark material, and re-precipitate with Acetic Acid.
Q: Why do I need Triethyl Orthoformate?A: TEOF acts as a "linker" carbon (the C-2 position of the quinoline ring). It condenses with the amine and the active methylene of Meldrum's acid. Without it, the reaction will not proceed.
References
Preparation of 6-bromo-4-iodoquinoline (Intermediate Synthesis).
Source: Atlantis Press.
Context: Describes the reaction of 4-bromoaniline with Meldrum's acid and triethyl orthoformate, followed by cyclization in Ph2O (Dowtherm) at 220°C.
URL:[Link]
Method for preparing 4-hydroxy-7-methoxyquinoline.
Gould-Jacobs Reaction Overview and Mechanism.
Source: Wikipedia / General Chemical Literature.
Context: Provides the baseline mechanism for the thermal cyclization and explains the keto-enol tautomerism of the 4-hydroxy product.
URL:[Link][3][8][9][10]
Quinolin-4-ones: Methods of Synthesis and Application.
Source: MDPI (Molecules Journal).
Context: A comprehensive review comparing Gould-Jacobs (Route A) with alternative cyclization methods, highlighting yield issues with thermal cyclization.
URL:[Link]
troubleshooting unexpected side reactions in 6-Bromo-7-methoxyquinolin-4-ol synthesis
Technical Support Center: 6-Bromo-7-methoxyquinolin-4-ol Synthesis From the Desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of 6-Bromo-7-methoxyquinolin-4-ol. This resou...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 6-Bromo-7-methoxyquinolin-4-ol Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 6-Bromo-7-methoxyquinolin-4-ol. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this multi-step synthesis. The formation of the quinolin-4-ol core, typically via the Gould-Jacobs reaction, is a robust but challenging transformation that requires high temperatures and precise control to achieve high yields and purity.[1] Unexpected side reactions and purification difficulties are common hurdles.
This guide is structured to provide direct, actionable solutions to specific problems you may encounter. We will delve into the causality behind these issues and provide field-proven protocols to help you optimize your experimental outcomes.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.
Q1: My cyclization reaction yield is very low, and my primary isolate is the uncyclized anilidomethylenemalonate intermediate. What went wrong?
A1: This is the most common failure mode in the Gould-Jacobs synthesis and points directly to insufficient energy input during the thermal cyclization step. The intramolecular 6-electron electrocyclization required to form the quinoline ring has a significant activation energy barrier.[1][2]
Root Cause Analysis:
Insufficient Temperature: The reaction temperature did not reach the required threshold (typically >230 °C) for a sufficient duration.
Short Reaction Time: Even at the correct temperature, the reaction may not have been heated long enough for the conversion to complete.
Poor Heat Transfer: On a larger scale, inefficient stirring or heating can create cold spots within the reaction vessel, preventing a uniform conversion.
Troubleshooting Protocol:
Verify Temperature: Ensure your reaction thermometer is calibrated and accurately measuring the internal temperature of the reaction mixture, not the heating mantle or oil bath surface.
Optimize Time-Temperature Profile: The relationship between temperature, time, and yield is critical. High temperatures for short durations can be more effective and minimize degradation compared to lower temperatures for prolonged periods.[3] A systematic optimization is recommended.
Ensure Efficient Stirring: Use an overhead stirrer for larger-scale reactions (>1 L) to guarantee efficient heat transfer throughout the mixture.
Data-Driven Optimization:
Parameter
Condition A (Failed)
Condition B (Optimized)
Expected Outcome
Solvent
Diphenyl Ether
Diphenyl Ether
High boiling point is necessary.
Internal Temp.
210-220 °C
240-250 °C
Crucial for overcoming activation energy.
Reaction Time
1 hour
30-45 minutes
Shorter time at higher temp minimizes degradation.
Stirring
Magnetic Stir Bar
Mechanical Stirrer
Ensures even heat distribution.
Troubleshooting Workflow: Low Cyclization Yield
Caption: A logical workflow for troubleshooting low cyclization yield.
Q2: The reaction mixture turned into a black, intractable tar during the high-temperature cyclization. How can I prevent this and salvage my product?
A2: The formation of tar and char is a clear sign of thermal degradation. While high temperatures are necessary for the cyclization, excessive heat or prolonged reaction times can decompose the starting materials, intermediates, and even the desired product.[3] High-boiling solvents like diphenyl ether are thermally stable, but the organic substrates are not indefinitely so.
Root Cause Analysis:
Temperature Overshoot: The reaction temperature significantly exceeded the optimal range (e.g., >260 °C).
Prolonged Heating: The mixture was heated for too long, leading to gradual decomposition.
Presence of Impurities: Impurities in the starting aniline or intermediate can act as catalysts for polymerization or degradation at high temperatures.
Atmospheric Oxygen: Reactions run open to the air are more prone to oxidative degradation at high temperatures.
Preventative Measures & Protocol:
Precise Temperature Control: Use a temperature controller connected to a thermocouple placed directly in the reaction mixture. This provides precise control and prevents overshooting.
Inert Atmosphere: Conduct the high-temperature cyclization under an inert atmosphere (Nitrogen or Argon) to minimize oxidative side reactions.
Time Optimization: Do not heat the reaction longer than necessary. Monitor the reaction's progress using TLC or LC-MS on aliquots taken every 15-20 minutes. Quench the reaction as soon as it reaches completion.
Purify the Intermediate: Ensure the anilidomethylenemalonate intermediate is pure before subjecting it to the harsh cyclization conditions. Recrystallize it if necessary.
Salvage Operation (If Tar Has Formed):
Salvaging product from a tarry mixture is difficult but sometimes possible.
Cool the mixture and dilute it with a large volume of a solvent that dissolves the solvent but not the product (e.g., hexane for diphenyl ether).[4]
Stir vigorously or use sonication to break up the solid mass.
Filter the resulting precipitate. This solid will be very impure.
Attempt to purify the crude solid by first washing it with hot ethyl acetate or acetone to remove soluble impurities, followed by recrystallization from a high-boiling polar solvent like DMF or DMSO, if solubility allows.
Q3: My NMR and Mass Spec data show a minor but persistent impurity with a mass 14 Da less than my product. What is this side reaction?
A3: This observation strongly suggests demethylation of the 7-methoxy group, resulting in the formation of 6-Bromo-7-hydroxyquinolin-4-ol. Ether cleavage is a known side reaction that can occur under harsh conditions.
Root Cause Analysis:
Acidic Impurities: Trace amounts of acid at very high temperatures can catalyze the cleavage of the methyl ether. The source could be the starting materials or slight decomposition that generates acidic byproducts.
Lewis Acid Activity: If the reaction vessel is not scrupulously clean, residual Lewis acids from previous reactions could promote demethylation.
Hydrolysis: While less likely in a non-aqueous solvent like diphenyl ether, any moisture present at high temperatures could contribute to ether hydrolysis, especially if acidic conditions develop.
Preventative Protocol:
Use High-Purity Reagents: Ensure all starting materials and the high-boiling solvent are anhydrous and free from acidic contaminants.
Inert Conditions: Running the reaction under a dry, inert atmosphere (N₂ or Ar) is crucial.
Acid Scavenger: In problematic cases, adding a non-nucleophilic, high-boiling acid scavenger like proton sponge (1,8-Bis(dimethylamino)naphthalene) in a small molar percentage might be beneficial, though this requires careful optimization.
Minimize Reaction Time: As with degradation, the longer the exposure to high heat, the greater the chance of this side reaction occurring.
Technical Support Center: 6-Bromo-7-methoxyquinolin-4-ol Stability & Handling Guide
Executive Summary: The "Dual-Personality" of Quinolin-4-ols Welcome to the technical support center for 6-Bromo-7-methoxyquinolin-4-ol (CAS: 1361235-54-2). If you are experiencing inconsistent assay results, precipitatio...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Dual-Personality" of Quinolin-4-ols
Welcome to the technical support center for 6-Bromo-7-methoxyquinolin-4-ol (CAS: 1361235-54-2). If you are experiencing inconsistent assay results, precipitation in DMSO, or unexplained color changes, you are likely dealing with the inherent physicochemical complexities of the 4-hydroxyquinoline vs. 4-quinolone tautomerism .
This compound does not behave like a standard organic small molecule.[1] It exists in a dynamic equilibrium between its enol (hydroxy) and keto (quinolone) forms.[1] Understanding this mechanism is the key to stabilizing your experiments.
Core Instability Modules (Troubleshooting & FAQs)
Module A: Solubility & Precipitation (The Tautomer Trap)
User Issue: "I dissolved the compound in 100% DMSO at 10 mM, but after freezing and thawing, a solid precipitate formed that won't redissolve."
Technical Diagnosis:
The "4-ol" name is IUPAC nomenclature, but thermodynamically, the compound prefers the 4(1H)-quinolone (keto) tautomer in polar solvents like DMSO and water.[1] This keto form possesses a hydrogen bond donor (NH) and acceptor (C=O), leading to the formation of extremely stable, insoluble intermolecular dimers (similar to DNA base pairing).
The Fix: The "Acid-Break" Solubilization Protocol
To disrupt the intermolecular H-bonds and force the monomeric species, you must alter the protonation state or solvent environment.
Parameter
Recommendation
Mechanism
Primary Solvent
DMSO (Anhydrous)
High dielectric constant stabilizes the polar quinolone form.[1]
Additives
1-5% Acid or Base
Acid (TFA/HCl): Protonates the nitrogen, preventing dimerization.Base (TEA/NaOH): Deprotonates the 4-OH, forming a soluble phenolate anion.[1]
Sonication
40°C for 10 mins
Kinetic energy is required to break the crystal lattice of the dimer.[1]
Q: Does the tautomer ratio affect my kinase/binding assay?A: Yes. Most docking simulations assume the hydroxy (enol) form, but the quinolone (keto) form is the dominant species in aqueous physiological buffer (pH 7.4).
Action: Ensure your assay buffer contains <1% DMSO to maintain solubility, but be aware that the protein binding pocket often selects and stabilizes the specific tautomer required for binding (induced fit). You do not need to "force" the tautomer prior to the assay, but you do need to ensure monomeric solubility.
Module B: Photostability & Color Change
User Issue: "The white powder turned yellow/brown after leaving it on the bench for two days."
Technical Diagnosis:
Halogenated quinolines, specifically those with a bromine at the 6-position, are photolabile .[1] Exposure to UV or intense visible light excites the quinoline ring, leading to homolytic cleavage of the C-Br bond. This generates radical species that polymerize or oxidize the electron-rich 7-methoxy ring, resulting in yellow/brown impurities (quinione-like species).[1]
Q: Can I still use the yellowed compound?A:No. The color change indicates the formation of degradation products (de-brominated species or dimers) which can be potent assay interferents (PAINS).
Storage Protocol:
Container: Amber glass vials wrapped in aluminum foil.
Atmosphere: Argon or Nitrogen flush is mandatory for long-term storage.[1]
Temperature: -20°C.
Module C: Chemical Purity & Synthesis Impurities
User Issue: "My LC-MS shows a small peak at M-15 and M+16."
Technical Diagnosis:
M-15 (Loss of Methyl): This is 6-Bromo-quinolin-4,7-diol .[1] The methoxy ether cleavage can occur if the compound was exposed to strong Lewis acids (like BBr3) or high heat during synthesis/purification. This phenol is more prone to oxidation.
M+16 (Oxidation): Likely the N-oxide formation on the quinoline nitrogen. This occurs in the presence of peroxides (often found in old PEG or Tween reagents in your buffer).
Visualizing the Mechanisms
Diagram 1: Tautomeric Equilibrium & Aggregation
This diagram illustrates why solubility is such a challenge.[1] The equilibrium shifts based on solvent polarity and pH.
Caption: The thermodynamic shift from Enol to Keto form in polar solvents drives the formation of insoluble dimers, requiring heat or pH adjustment to reverse.
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow to resolve stability issues in real-time.
Caption: Step-by-step decision matrix for diagnosing solubility failures, photodegradation, and chemical impurities.
Validated Experimental Protocols
Protocol A: Analytical QC Method (HPLC)
Use this method to distinguish between tautomers (broadening) and actual impurities.[1]
Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic pH to stabilize one form).[1]
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 254 nm (aromatic core) and 320 nm (conjugated system).[1]
Note: If peaks are broad/splitting, increase column temperature to 40°C to accelerate tautomeric exchange, merging the peaks into a single sharp signal.
Protocol B: Long-Term Stock Preparation
Weigh compound in a dim-lit room (red light preferred).
Dissolve in anhydrous DMSO to 50 mM.
Aliquot into single-use amber tubes (avoid freeze-thaw cycles).
Tautomerism of 4-Hydroxyquinolines : Detailed structural analysis confirming the preference for the 4-quinolone (keto) tautomer in solid state and polar solvents, leading to dimerization.[1][2]
Source: Nasiri, H. R., et al. "Tautomerism of 4-Hydroxy-4(1H) quinolone."[1][2] Z. Naturforsch. (2006).[1][2]
Photostability of Halogenated Quinolines : Guidelines on the light sensitivity of quinoline derivatives and the formation of impurities.
Source: Pharmaguideline.[1][3][4] "Protection of Light Sensitive Products."
Synthesis & Impurity Profiling : Methodologies for the synthesis of 6-bromo-7-methoxyquinolin-4-ol via the Gould-Jacobs reaction, highlighting thermal degradation risks.
Source: Wang, W., et al. "Synthesis of 6-bromo-4-iodoquinoline."[1] Atlantis Press (2016).
Biological Implications of Tautomerism : Discussion on how the 4-oxo vs 4-hydroxy state impacts antimalarial and kinase inhibitor binding.
Source: O'Neill, P. M., et al. "Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters." J. Org.[1] Chem. (2015).[1][4][5][6]
User Context: You are likely utilizing 6-Bromo-7-methoxyquinolin-4-ol (and its tautomer 6-bromo-7-methoxyquinolin-4(1H)-one) as a scaffold for kinase inhibition (e.g., EGFR, VEGFR analogs) or as a fragment in anti-infective discovery.
The Core Problem: Small molecule quinolines are "privileged structures" that bind many proteins. However, they are prone to two major sources of "off-target" noise that mimic genuine biological activity:
Physicochemical Artifacts: Colloidal aggregation and fluorescence interference.
Biological Promiscuity: ATP-competitive binding across the kinome or hERG channel blockade.
This guide provides the protocols to distinguish genuine target engagement from these artifacts.
Module A: Excluding Physicochemical Artifacts (The "False" Off-Targets)
Before optimizing chemical structure for selectivity, you must validate that your current data is real. Quinolines are notorious for forming colloidal aggregates that sequester enzymes non-specifically.
Troubleshooting Guide: Aggregation & Solubility
Symptom: Steep dose-response curves (Hill slope > 2.0) or activity that disappears when enzyme concentration is increased.
Mechanism of Error
At micromolar concentrations, this lipophilic scaffold can form sub-micrometer colloids. These colloids adsorb proteins on their surface, causing non-specific inhibition. This is often mistaken for high potency.
Figure 1: Mechanism of Promiscuous Inhibition via Colloidal Aggregation.
Validation Protocol: Detergent Sensitivity Test
Objective: Disrupt colloids without affecting specific binding.
Run IC50 Curves: Test 6-Bromo-7-methoxyquinolin-4-ol in both conditions.
Analyze Results:
Action: If aggregation is confirmed, do not optimize the chemical series yet. Improve solubility (e.g., add polar groups to the C3 position) or run assays below the Critical Aggregation Concentration (CAC).
Module B: Assay Interference (Fluorescence)
Symptom: Inconsistent results between fluorescence-based assays (e.g., FRET, FP) and phenotypic assays.
Technical Insight: The quinoline core is intrinsically fluorescent. The 6-bromo and 7-methoxy substituents modify the electron density, potentially shifting excitation/emission maxima into the range of common assay fluorophores (e.g., Coumarin, FITC).
Protocol: Spectral Scavenging
Objective: Determine if the compound is interfering with the assay readout (Inner Filter Effect).
Step
Action
Technical Note
1
Scan Compound
Dissolve compound in assay buffer (10 µM). Scan Absorbance (200-600nm) and Fluorescence (Ex/Em relevant to your assay).
2
Compare Spectra
Overlay compound spectra with your assay's fluorophore spectra (e.g., FAM, TAMRA).
3
Correction
If overlap exists (>30%), switch to a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The time delay (microseconds) allows short-lived compound fluorescence to decay before the signal is read.
Once artifacts are ruled out, address genuine off-target binding. The 4-hydroxyquinoline scaffold mimics the purine ring of ATP, making it a "Type I" kinase inhibitor scaffold.
Key Off-Target Risks
Kinome Selectivity: The 6-Br and 7-OMe groups provide specific vectors, but the core is promiscuous.
hERG Blockade: Lipophilic amines (if the N-position is substituted later) often trap in the hERG channel, causing cardiotoxicity.
Troubleshooting Guide: Improving Selectivity
Question: "My compound hits EGFR, but also inhibits Src and p38. How do I fix this?"
Strategic Solution:
The 6-position (Bromine) is a "handle" for cross-coupling, but the 7-position (Methoxy) and 4-position (Hydroxyl/Keto) define the hinge binding.
To reduce off-targets: You must exploit the "Gatekeeper" residue and the solvent-exposed region.
Modification Strategy:
The 4-OH: Convert to a 4-amino or 4-ether to project into the solvent front. This is where you gain specificity.
The 6-Br: Use Suzuki coupling to add steric bulk that clashes with the P-loop of off-target kinases but fits your target.
Figure 2: Medicinal Chemistry Logic Flow for Optimizing Quinoline Selectivity.
Frequently Asked Questions (FAQ)
Q1: The compound precipitates in my cell media (RPMI + 10% FBS). Why?A: 6-Bromo-7-methoxyquinolin-4-ol has high planarity and crystal lattice energy (high melting point). It is lipophilic (logP ~2.5-3.0) but poorly soluble in water.
Fix: Pre-dissolve in DMSO to 1000x concentration. Add dropwise to media while vortexing. Ensure final DMSO < 0.5%. If precipitation persists, consider a salt form (e.g., HCl salt at the quinoline nitrogen).
Q2: I see activity in biochemical assays but zero activity in cells.A: This is a permeability or efflux issue.
Check: Is the compound a P-gp substrate? The 4-OH group can be a liability for permeability (PSA).
Fix: Mask the 4-OH as a prodrug or convert it to a 4-chloro intermediate and substitute with a lipophilic amine to improve cell penetration.
Q3: Can I use the 6-Bromine for late-stage functionalization?A: Yes. The 6-Br is electronically activated for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) because the quinoline nitrogen withdraws electron density. This is your primary vector for building SAR (Structure-Activity Relationships) to minimize off-target effects.
References
Shoichet, B. K. (2004). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today.
Relevance: Foundational text on distinguishing aggregation artifacts from real inhibition.[1]
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology.
Relevance: details fluorescence and absorbance interference mechanisms common in quinolines.
Bridges, A. J. (2001). Chemical inhibitors of protein kinases.[2] Chemical Reviews.
Relevance: Discusses the binding mode of quinoline/quinazoline scaffolds in the
Kabalka, G. W., et al. (2008). Synthesis of radioiodinated quinolines. Journal of Heterocyclic Chemistry.
The 6-Bromo-7-methoxyquinolin-4-ol scaffold is a privileged structure in medicinal chemistry, frequently serving as the pharmacophore for type I and II kinase inhibitors (e.g., targeting EGFR, VEGFR) and antimalarial agents. However, this scaffold presents three distinct toxicity liabilities that often result in late-stage attrition:
Hepatotoxicity: Driven by cytochrome P450 (CYP) mediated bioactivation of the 7-methoxy "soft spot."
Cardiotoxicity (hERG): Associated with the basic quinoline nitrogen and lipophilic 6-Br substituent.
Phototoxicity: Linked to the halogenated conjugated system generating reactive oxygen species (ROS) under UV irradiation.
This guide provides actionable troubleshooting workflows to diagnose and resolve these specific toxicity profiles.
User Issue: "My lead compound shows high intrinsic clearance (
) in human liver microsomes (HLM) and signs of glutathione (GSH) depletion."
Diagnosis:
The 7-methoxy group is a metabolic "soft spot." CYP450 enzymes (specifically CYP3A4 and CYP2D6) facilitate O-demethylation , converting the methoxy group to a phenol (7-OH). This phenol can undergo two-electron oxidation to form a reactive quinone-imine or quinone-methide intermediate. These electrophiles covalently bind to hepatic proteins or deplete cellular glutathione, leading to hepatocellular necrosis [1, 2].
Resolution Strategies
Strategy
Mechanism of Action
Implementation Note
Deuteration (Deuterium Switch)
The C-D bond is stronger than the C-H bond (Primary Kinetic Isotope Effect), slowing the rate of O-dealkylation.
Replace -OCH_3 with -OCD_3. This often retains potency while improving metabolic stability [3].[1]
Fluorination (Bioisostere)
Fluorine acts as a metabolic block due to the strength of the C-F bond and electron withdrawal.
Replace -OCH_3 with -OCF_3 or -OCHF_2. Warning: This increases lipophilicity (LogP), which may impact solubility.
Steric Shielding
Bulky groups prevent the heme iron of CYP enzymes from accessing the oxygen.
Replace -OCH_3 with an isopropoxy (-OiPr) or cyclopropoxy group.
Objective: Confirm if your derivative is forming reactive adducts.
Incubation: Incubate test compound (10 µM) with Human Liver Microsomes (1 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).
Trapping Agent: Add Glutathione (GSH) or Potassium Cyanide (KCN) at 5 mM to trap soft or hard electrophiles, respectively.
Timepoints: Quench reaction at 0, 15, 30, and 60 mins using ice-cold acetonitrile.
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Detection: Search for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH adducts) or specific mass shifts corresponding to +GSH.
Ticket #002: hERG Inhibition (QT Prolongation)
User Issue: "Patch-clamp assays show
against the hERG potassium channel."
Diagnosis:
The quinoline nitrogen (N1) is basic (pKa ~4-5, but higher in derivatives). At physiological pH, it can become protonated.[2] The hERG channel pore contains aromatic residues (Tyr652, Phe656) that engage in
-cation interactions with protonated nitrogens and - stacking with the flat quinoline ring. The lipophilic 6-Bromine atom enhances this hydrophobic binding [4, 5].
Resolution Strategies
1. Reduce Basicity (pKa Modulation):
Action: Introduce an electron-withdrawing group (EWG) adjacent to the nitrogen or on the ring system.
Chemistry: The 4-OH (tautomerizing to 4-one) already reduces basicity compared to quinoline. If you have functionalized the 4-position (e.g., to an amine), the basicity spikes. Ensure the 4-substituent remains electron-withdrawing (e.g., amide linkage).
2. Disrubt Pi-Stacking (Zwitterion Strategy):
Action: Introduce a solubilizing group that creates a zwitterion or steric clash within the hERG pore.
Chemistry: Add a carboxylic acid tail or a polar morpholine ring at the solvent-exposed region of the molecule (usually the C7 position extension).
3. Lipophilicity Reduction:
Action: Lower cLogP.
Chemistry: The 6-Br is highly lipophilic. If SAR permits, replace 6-Br with a nitrile (-CN) or Cyclopropyl group. Both are smaller and less lipophilic but maintain rigid geometry.
Ticket #003: Phototoxicity
User Issue: "Compounds are failing the 3T3 Neutral Red Uptake (NRU) test."
Diagnosis:
Halogenated aromatic systems (specifically 6-Bromo and 7-Fluoro/Methoxy combinations) possess high molar extinction coefficients in the UV-A range (320-400 nm). Upon UV absorption, the heavy bromine atom facilitates Intersystem Crossing (ISC) to a triplet excited state. This triplet state transfers energy to ground-state oxygen, generating singlet oxygen (
), a potent ROS that causes skin irritation [6].
Resolution Strategies
Remove the Heavy Atom: Replace 6-Br with 6-Cl (less efficient ISC) or 6-CN (no heavy atom effect).
Shift Absorption Max: Conjugate the system to shift
out of the UV-A range (>400 nm) or below it (<290 nm), though this is difficult with the quinoline core.
Scavenger Formulation: If the structure cannot be changed, co-formulate with antioxidants (e.g., Vitamin E) for topical applications, though this is a "band-aid" fix.
Visual Troubleshooting Logic
The following diagram illustrates the decision matrix for structural optimization based on toxicity readouts.
Caption: Decision tree for structural modification based on primary toxicity endpoints. Note the synergy between replacing Bromine (reducing hERG and Phototoxicity simultaneously).
Frequently Asked Questions (FAQs)
Q: Can I keep the 6-Br atom? It is essential for my potency.A: If the 6-Br is engaging in a crucial halogen bond with the target protein, you cannot remove it. In this case, you must offset the toxicity elsewhere. To mitigate hERG risk while keeping the Br, attach a solubilizing, acidic moiety (like a carboxylic acid isostere) to the 7-position alkoxy chain. This creates a "zwitterionic" character that repels the compound from the hydrophobic hERG pore [5].
Q: Why is the 4-OH position problematic for bioavailability?A: The 4-OH quinoline exists in equilibrium with its 4-quinolone tautomer. This species has high lattice energy due to strong intermolecular hydrogen bonding, leading to poor solubility ("brick dust" properties).
Fix: Use a prodrug strategy . Cap the 4-OH with a phosphate ester. This increases solubility for oral delivery, and alkaline phosphatases in the gut will cleave it to release the active parent drug.
Q: How does the "Methoxy Alert" apply to this scaffold?A: In medicinal chemistry, a methoxy group on an aromatic ring is often flagged as a structural alert if the ring is electron-rich. In 6-bromo-7-methoxyquinoline, the 7-position is activated. If you observe high turnover, the first modification should always be testing the deuterated (
) analog. If metabolic stability improves without loss of potency, you have confirmed the metabolic soft spot [1].
References
Metabolic Stability of 6,7-Dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines.
Source: National Institutes of Health (NIH)
Significance: Establishes the metabolic liability of alkoxy-substituted quinazoline/quinoline cores.
URL:[Link]
Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases.
Source: PubMed / NIH
Significance: Discusses toxicity mechanisms related to quinoline nitrogen and chelation.
URL:[Link]
Drug Metabolic Stability in Early Drug Discovery.
Source: Drug Metabolism Reviews (via ResearchGate)
Significance: detailed protocols on deuteration and blocking metabolic soft spots.
URL:[Link]
Reducing hERG inhibition by lowering pKa.
Source: Drug Hunter / ResearchGate
Significance: definitive guide on structural modifications to reduce hERG liability in basic heterocycles.
URL:[Link]
Strategies to Reduce hERG K+ Channel Blockade.
Source: Journal of Medicinal Chemistry (via PubMed)
Significance: SAR studies specifically regarding rigidity and heteroaromaticity to avoid hERG binding.[3]
URL:[Link]
Phenoxazine–Quinoline Conjugates: Impact of Halogenation.
Source: NIH / PubMed Central
Significance: Explains the mechanism of heavy-atom (Bromine) induced triplet state formation and phototoxicity.
URL:[Link]
Technical Support Center: Crystallization of 6-Bromo-7-methoxyquinolin-4-ol
Welcome to the technical support guide for the crystallization of 6-Bromo-7-methoxyquinolin-4-ol. This molecule, a key intermediate in pharmaceutical research and development, can present unique purification challenges.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the crystallization of 6-Bromo-7-methoxyquinolin-4-ol. This molecule, a key intermediate in pharmaceutical research and development, can present unique purification challenges. Its quinolinol core, capable of tautomerization and strong hydrogen bonding, combined with its synthesis route, often results in difficulties achieving a highly crystalline final product. This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the laboratory, providing not just solutions but the underlying principles to empower your experimental design.
Section 1: Initial Troubleshooting & Diagnosis
This section addresses the most immediate and common failures observed after the initial attempt to crystallize the material.
Q1: My compound has separated as a viscous oil or "oiled out" instead of forming crystals. What is happening and how can I resolve this?
Answer:
"Oiling out" is a common phenomenon where the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystalline lattice. This typically occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute in that specific solvent environment, or when the degree of supersaturation is too high for nucleation and growth to occur in an orderly fashion.
Causality & Remediation Strategy:
The primary goal is to slow down the precipitation process and ensure that crystallization occurs below the compound's melting point in the solvent medium.
Step-by-Step Protocol:
Re-dissolve the Oil: Gently warm your flask until the oil completely redissolves into the solution.
Decrease Supersaturation: Add a small amount (1-5% of the total volume) of the primary (or "good") solvent to the hot solution. This slightly reduces the concentration, preventing premature precipitation as the solution cools.[1]
Slow Down the Cooling Rate: This is the most critical step. Rapid cooling encourages oiling out.[1]
Ensure the flask is insulated. Place it on a cork ring or a folded towel.
Cover the flask with a watch glass to trap solvent vapors and retain heat.[1]
Consider using a Dewar flask with warm water to achieve a very slow, controlled cooling ramp.
Re-evaluate Your Solvent System: If oiling out persists, the boiling point of your solvent may be too high. Consider a solvent or solvent mixture with a lower boiling point.
Q2: I have allowed my saturated solution to cool to room temperature, but absolutely no crystals have formed. What should I do next?
Answer:
The absence of crystal formation indicates that the solution has not yet reached the necessary level of supersaturation for spontaneous nucleation, or that there is a significant kinetic barrier to nucleation. The solution is likely in a metastable state. The following steps are designed to overcome this energy barrier and induce crystallization.
Troubleshooting Workflow:
Caption: Workflow for inducing crystallization.
Detailed Procedures:
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites.
Seeding: If you have a small amount of pure, solid 6-Bromo-7-methoxyquinolin-4-ol, add a single, tiny crystal to the solution. This provides a template for crystal growth, bypassing the difficult initial nucleation step.
Concentration: If the solution is too dilute, gently warm it and boil off a small portion of the solvent to increase the concentration, then attempt to cool it again.[1]
Anti-solvent Addition: This technique, also known as "drowning out," involves the slow, dropwise addition of a solvent in which your compound is insoluble (an "anti-solvent") to your solution until persistent cloudiness (turbidity) is observed.[2] Then, add a few drops of the primary solvent to redissolve the precipitate and allow the mixture to cool slowly.
Section 2: Solvent System Optimization
The choice of solvent is the most critical factor in successful crystallization.[3] An ideal solvent will dissolve the compound completely when hot but poorly when cold.[4]
Q3: How do I systematically choose the right crystallization solvent for 6-Bromo-7-methoxyquinolin-4-ol?
Answer:
A systematic approach based on the compound's structure and small-scale testing is most effective. The 6-Bromo-7-methoxyquinolin-4-ol molecule possesses both hydrogen-bond donating (-OH) and accepting (N, -OMe) groups, as well as a less polar aromatic backbone. This suggests that solvents of intermediate polarity, such as alcohols, ketones, or esters, are excellent starting points.
Experimental Protocol for Solvent Screening:
Preparation: Place approximately 15-20 mg of your crude, dry material into several small test tubes.
Room Temperature Test: To each tube, add a candidate solvent dropwise (start with ~0.5 mL). Agitate the mixture. An ideal solvent will not dissolve the compound at room temperature, or will dissolve it very poorly.[4] If the compound dissolves readily, the solvent is too "good," and recovery will be low.
Hot Solubility Test: For solvents that passed the room temperature test, gently warm the test tube in a sand bath or water bath. Continue adding the solvent in small portions until the compound just dissolves.[4]
Cooling Test: Allow the hot, saturated solutions to cool slowly to room temperature, and then in an ice bath. Observe the quantity and quality of the crystals that form.
Table 1: Candidate Solvents for 6-Bromo-7-methoxyquinolin-4-ol
Solvent
Boiling Point (°C)
Polarity
Suitability & Rationale
Ethanol
78
High
Often effective for quinoline derivatives; the -OH group can hydrogen bond with the solute.[5]
Isopropanol
82
Medium-High
Similar to ethanol but less polar; may offer a better solubility differential.
Acetone
56
Medium-High
Good solvent for many heterocycles; its volatility makes it easy to remove.[5][6]
Ethyl Acetate (EtOAc)
77
Medium
A versatile solvent; often used in a co-solvent system with a non-polar solvent like hexane.[7]
Tetrahydrofuran (THF)
66
Medium
A good solvent, but its cyclic ether structure can sometimes form stable solvates.
Toluene
111
Low
May be suitable if other solvents prove too strong; higher boiling point allows for slow cooling.
Acetonitrile
82
High
Its high polarity might make it a strong solvent, but it is worth screening.
Q4: When is a co-solvent (binary solvent) system a better choice?
Answer:
A co-solvent system is ideal when no single solvent provides the desired sharp solubility difference between hot and cold conditions.[4] This is often the case for compounds that are either too soluble or not soluble enough in common solvents.
Methodology:
Dissolve your compound in a minimum amount of a "good" hot solvent (one in which it is highly soluble).
Slowly add a "poor" or "anti-solvent" (one in which it is insoluble) dropwise to the hot solution until you observe persistent cloudiness.
Add a few drops of the "good" solvent back into the hot solution until it becomes clear again.
Allow this finely balanced saturated solution to cool slowly.
Impurities are a frequent cause of crystallization failure. They can inhibit nucleation, disrupt crystal lattice formation, or become incorporated into the final product, lowering its purity.[8][9]
Q5: My crude product is a brown or yellow solid, and it refuses to crystallize well. Could impurities from the synthesis be the problem?
Answer:
Yes, this is highly likely. The synthesis of 6-Bromo-7-methoxyquinolin-4-ol often involves a high-temperature cyclization in solvents like diphenyl ether.[10][11][12] This can generate colored, polymeric, or partially decomposed byproducts. Starting materials may also be present. These impurities can significantly interfere with the crystallization process.[13]
Purification Strategies Before Crystallization:
Activated Charcoal Treatment: This is effective for removing high molecular weight, colored impurities.
Protocol: Dissolve the crude solid in a suitable hot solvent. Add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Keep the solution hot and swirl for 2-5 minutes. Perform a hot filtration through a fluted filter paper or a small plug of celite to remove the charcoal. Collect the hot, purified filtrate and proceed with slow cooling.
Acid-Base Extraction: This leverages the amphoteric nature of the quinolinol moiety to separate it from neutral impurities.
Caption: Workflow for purification using acid-base extraction.
Section 4: Advanced Considerations
Q6: I have tried everything and my compound still won't form good crystals. Are there other phenomena I should consider?
Answer:
When standard methods fail, it is worth considering more complex solid-state phenomena like polymorphism.
Polymorphism: This is the ability of a compound to exist in two or more different crystal structures.[14][15] These different forms, or polymorphs, can have distinct physical properties, including solubility and stability. It is possible that you are trying to crystallize a less stable (metastable) polymorph, or that the conditions required to form the most stable polymorph are very specific. Quinolinol derivatives have been known to exhibit polymorphism.[16]
Investigative Strategies:
Vary Conditions Drastically: Try a much wider range of solvents and cooling rates. A different solvent may favor the nucleation of a different, more stable polymorph.
Alternative Crystallization Methods:
Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered beaker or vial. Allowing the solvent to evaporate over several days can sometimes yield high-quality crystals.
Vapor Diffusion: Place a small, open vial containing a concentrated solution of your compound inside a larger, sealed jar that contains a small amount of an "anti-solvent." The vapor of the anti-solvent will slowly diffuse into the vial, gradually inducing crystallization.
Characterization: If you obtain solids under different conditions that appear physically different (e.g., needles vs. plates) or have different melting points, it is a strong indication of polymorphism. Techniques like X-Ray Powder Diffraction (XRPD) are required for definitive confirmation.
References
ResearchGate. Factors which affect the crystallization of a drug substance. [Link]
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
National Institutes of Health. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. [Link]
Iranian Chemical Communication. Efficient procedure for the synthesis of quinoline derivatives by NbCl5.PEGandNbCl5 in glycerol as green solvent. [Link]
Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]
Technical Support Center: Synthesis of Quinolinol Compounds
Welcome to the technical support center for quinolinol synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing the quinolinol sc...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for quinolinol synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing the quinolinol scaffold. Quinolinols are a vital class of heterocycles, forming the core of numerous pharmaceuticals and functional materials. However, their synthesis is often fraught with challenges, from tar formation in classical reactions to difficulties in purification and isomer control.
This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific pitfalls you may encounter. We will delve into the causality behind common issues and offer robust, validated troubleshooting strategies.
Part 1: Troubleshooting Classical Synthesis Reactions
The foundational methods for quinoline synthesis, while powerful, are notorious for specific side reactions and operational difficulties. This section addresses the most common pitfalls associated with these classical name reactions when applied to quinolinol synthesis.
The Doebner-von Miller Reaction
This reaction constructs quinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions.[1]
Question 1: My Doebner-von Miller reaction has turned into a thick, dark tar, making product isolation impossible. What is the primary cause and how can I prevent it?
Answer:
This is the most common failure mode in the Doebner-von Miller synthesis.
Root Cause: The issue is the acid-catalyzed polymerization of your α,β-unsaturated aldehyde or ketone starting material.[2] Under the strong acidic conditions required for the reaction, the carbonyl compound readily self-condenses, forming high-molecular-weight polymers that manifest as an intractable tar.[2][3] Excessive heat will further accelerate this side reaction.[2]
Troubleshooting & Mitigation Strategies:
Employ a Biphasic Solvent System: This is a highly effective strategy. By sequestering the α,β-unsaturated carbonyl in a non-polar organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase, you drastically reduce the concentration of the carbonyl in the acidic medium, thus minimizing its self-polymerization.[2][4]
Optimize Acid Catalyst: While strong acids are necessary, excessively harsh conditions promote tarring.[2] Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) or Lewis acids (e.g., ZnCl₂, SnCl₄). Milder Lewis acids can sometimes provide a better balance between the desired cyclization and unwanted polymerization.[2]
Strict Temperature Control: Maintain the lowest effective temperature for the reaction. Overheating is a primary contributor to polymerization.[2]
Use of Modern Catalysts: Consider exploring newer protocols that use catalysts like phosphotungstic acid under microwave irradiation, which can offer cleaner reactions.[5]
Question 2: My final product is contaminated with dihydro- and tetrahydroquinoline impurities. How can I ensure complete aromatization?
Answer:
This indicates an issue with the final oxidation step of the mechanism.
Root Cause: The Doebner-von Miller reaction proceeds through a dihydroquinoline intermediate, which must be oxidized to form the final aromatic quinoline product. If the oxidizing agent is inefficient, used in insufficient amounts, or if the reaction conditions do not favor complete oxidation, these partially hydrogenated byproducts will contaminate your product.[2]
Troubleshooting & Mitigation Strategies:
Ensure Sufficient Oxidant: If using an external oxidizing agent (classical methods often use the nitrobenzene from the Skraup reaction, but others may be used), ensure it is present in at least a stoichiometric amount to drive the reaction to completion.[2]
Monitor the Reaction: Use Thin-Layer Chromatography (TLC) or GC-MS to monitor the disappearance of the dihydroquinoline intermediate.
Post-Reaction Oxidation: If you have already isolated a product mixture containing dihydroquinoline impurities, you may be able to perform a separate oxidation step. Re-dissolve the crude product and treat it with a suitable oxidizing agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Question 3: The reaction fails or gives a complex mixture when I use a substituted α,β-unsaturated aldehyde. Why?
Answer:
This is a known limitation related to sterics.
Root Cause: The Doebner-von Miller reaction is sensitive to steric hindrance. Using γ-substituted α,β-unsaturated aldehydes (e.g., cinnamaldehyde) or sterically bulky ketones can disfavor the required cyclization pathway, leading to complex mixtures and only trace amounts of the desired quinoline.[5][6]
Troubleshooting & Mitigation Strategies:
Substrate Selection: If possible, choose a less sterically hindered starting material. The reaction is most suitable for sterically accessible α,β-unsaturated aldehydes like crotonaldehyde.[5][6]
Systematic Optimization: For valuable substrates where this is the only viable route, a Design of Experiments (DoE) approach may be necessary. Systematically vary the acid catalyst, solvent, and temperature to identify a narrow window of conditions that may favor your desired product.[2]
The Skraup Synthesis
The Skraup synthesis is a classic method involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (often nitrobenzene).[7]
Question 4: My Skraup reaction is extremely vigorous and difficult to control, resulting in extensive charring and low yields. How can I moderate it?
Answer:
The highly exothermic nature of the Skraup synthesis is a well-documented hazard.
Root Cause: The reaction involves the dehydration of glycerol to acrolein, which is a highly exothermic process catalyzed by concentrated sulfuric acid. This, combined with the subsequent condensation and oxidation steps, can lead to a runaway reaction if not properly controlled.[3]
Troubleshooting & Mitigation Strategies:
Use a Moderating Agent: The addition of ferrous sulfate (FeSO₄) or boric acid can help to control the violent exothermic nature of the reaction.[3]
Gradual Heating and Efficient Cooling: Heat the reaction mixture slowly and have a large ice bath on standby to manage the temperature.
Greener Alternatives: Modern modifications can significantly improve safety and yield. Using a Brønsted-acidic ionic liquid in place of sulfuric acid can result in a cleaner reaction.[3][4] Microwave-assisted Skraup reactions can also dramatically reduce reaction times and improve control.[4][8]
The Friedländer Synthesis
The Friedländer synthesis is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[9]
Question 5: I am attempting a one-pot Friedländer synthesis starting from an o-nitrobenzaldehyde, but the reaction is slow and gives a low yield. What could be the issue?
Answer:
One-pot Friedländer reactions, while efficient, have specific limitations.
Root Cause: The one-pot method involves an initial reduction of the nitro group to an amine, followed by in-situ condensation.[10][11] Several factors can impede this process:
Inefficient Reduction: The reduction step (e.g., using iron powder) may be incomplete, especially with sterically hindered or electron-rich nitroarenes, which can take significantly longer to reduce.[10][11]
Unstable Intermediate: The resulting o-aminoaryl aldehyde can be unstable and prone to self-condensation, reducing the amount available to react with your desired carbonyl partner.[11]
Poorly Reactive Carbonyl: Aromatic ketones like acetophenone are less reactive than aliphatic ketones in this condensation, requiring longer reaction times.[11]
Troubleshooting & Mitigation Strategies:
Monitor the Reduction Step: Use TLC to ensure the o-nitro starting material is fully consumed before adding the carbonyl compound.
Optimize Condensation Conditions: The condensation is often base-catalyzed (e.g., with KOH). Ensure the base is of good quality and adequately powdered for better reactivity.[11] For unreactive ketones, you may need to increase the reaction time or temperature, but be mindful of potential side reactions.
Consider Alternative Catalysts: For challenging substrates, traditional acid or base catalysis may be insufficient. Iodine or p-toluenesulfonic acid under solvent-free conditions, or even gold catalysts, have been used to promote the reaction under milder conditions.[9]
Question 6: My Friedländer synthesis with an unsymmetrical ketone is giving me a mixture of regioisomers. How can I control the regioselectivity?
Answer:
This is a classic challenge in Friedländer synthesis.[12]
Root Cause: An unsymmetrical ketone (e.g., 2-pentanone) has two different α-methylene groups that can react, leading to two possible quinoline products. The reaction conditions determine which product is favored.
Troubleshooting & Mitigation Strategies:
Use a Pre-formed Imine: To avoid side reactions and direct the condensation, you can use the imine analogue of the o-aminoaryl ketone instead of the amine itself.[9]
Catalyst Control: The choice of catalyst can influence regioselectivity. Chiral phosphoric acids have been used to achieve diastereoselective Friedländer reactions.[9]
Ionic Liquids: Using an ionic liquid as the reaction medium can also be an effective way to solve the problem of regioselectivity.[9]
Part 2: General Pitfalls in Synthesis, Purification, and Handling
Beyond reaction-specific issues, several general challenges frequently arise during the synthesis and handling of quinolinol compounds.
Solubility and Purification
Question 7: My crude quinolinol product is difficult to purify. I'm struggling with both recrystallization and column chromatography.
Answer:
Purification of quinolinols can be challenging due to their polarity and potential for isomer formation.
Root Cause & Analysis:
Isomeric Impurities: Many classical syntheses can produce positional isomers (e.g., 5-hydroxy vs. 8-hydroxyquinolinol) which often have very similar polarities, making them difficult to separate by standard chromatography.[13][14]
Poor Solubility: Quinolinols can have limited solubility in common organic solvents but may also be poorly soluble in water, complicating both recrystallization and liquid-liquid extraction.[15][16] The pH can drastically alter solubility; the basic nitrogen atom can be protonated in acid, increasing aqueous solubility, while the hydroxyl group can be deprotonated in base.[15]
Residual Metal Catalysts: Syntheses using metal catalysts (e.g., Ullmann coupling for biquinolines) can leave metal residues that are difficult to remove.[17][18]
Troubleshooting & Workflow:
Caption: Troubleshooting workflow for quinolinol purification.
Detailed Protocols & Strategies:
Analytical Assessment: Before attempting large-scale purification, analyze a small sample by HPLC and LC-MS to understand the number and nature of impurities.[17]
For Isomer Separation: Standard silica gel chromatography is often insufficient. Consider advanced techniques like preparative HPLC with a suitable column (e.g., C18) or pH-zone-refining counter-current chromatography (CCC), which separates compounds based on their pKa values and hydrophobicity.[13][19][20]
Recrystallization Optimization: Test a wide range of solvents. If "oiling out" occurs, it may be because the solute's melting point is below the solvent's boiling point. Try a lower-boiling solvent or use a co-solvent system.[17] You can also leverage the amphoteric nature of quinolinols: dissolve the crude product in dilute acid, wash with an organic solvent to remove neutral impurities, then basify the aqueous layer to precipitate the purified quinolinol. The reverse process (dissolving in base) can also be effective.
Column Chromatography: Perform a thorough TLC solvent screen to find a system that gives good separation (ΔRf > 0.2). A gradient elution is often more effective than an isocratic one.
Stability and Characterization
Question 8: My purified 8-hydroxyquinolinol solution turns yellow/brown upon standing. Is this normal and how can I prevent it?
Answer:
This color change indicates product degradation.
Root Cause: Hydroxyquinolines, particularly 8-hydroxyquinoline, are sensitive to light and air (oxidation).[16] The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored quinone-type species. This degradation can be accelerated by non-optimal pH conditions or elevated temperatures.[16]
Best Practices for Storage and Handling:
Parameter
Recommendation
Rationale
Light
Store solid compound and solutions in amber vials or wrapped in aluminum foil.[16]
Prevents photochemical degradation.
Atmosphere
For long-term storage of solutions, use a de-gassed solvent and store under an inert atmosphere (N₂ or Ar).[16]
Minimizes contact with oxygen, preventing oxidation.
Temperature
Store stock solutions in a cool, dry, and well-ventilated place. Refrigeration (2-8°C) is recommended for long-term stability.[16]
Slows the kinetics of degradation reactions.
pH Control
Prepare solutions in a buffered system to maintain a consistent pH.[16]
Degradation pathways can be pH-dependent.
Question 9: I'm having trouble interpreting the NMR spectrum of my quinolinol derivative. Which signals are most characteristic?
Answer:
Confirming the quinolinol structure requires careful analysis of both ¹H and ¹³C NMR spectra.
Key Spectroscopic Features:
¹H NMR:
The proton at the 2-position (H-2) of the pyridine ring is typically the most deshielded (downfield) proton due to its proximity to the electronegative nitrogen atom, often appearing as a doublet of doublets.[21]
Protons on the benzene portion of the ring will appear in the aromatic region, with their splitting patterns and chemical shifts being highly dependent on the substitution pattern.
The hydroxyl proton (-OH) may appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. It may exchange with D₂O.
¹³C NMR:
The carbon atom attached to the hydroxyl group (e.g., C-8 in 8-hydroxyquinoline) will be significantly deshielded.
The carbon atoms adjacent to the nitrogen (e.g., C-2 and C-8a) are also typically deshielded.[21]
2D NMR: For complex substitution patterns, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) are invaluable for unambiguously assigning all protons and carbons.[22]
Workflow for Structural Confirmation:
Caption: Recommended workflow for structural characterization.
References
Siu, A. G. et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(10), 1629-1632.
University of the Sunshine Coast, Queensland. (n.d.). Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines.
BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
Wikipedia. (n.d.). Doebner–Miller reaction.
Taylor & Francis Online. (n.d.). A review on synthetic investigation for quinoline- recent green approaches.
Green Chemistry (RSC Publishing). (n.d.). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis.
ResearchGate. (2010). Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines.
BenchChem. (2025). Overcoming poor solubility of quinoline derivatives in reactions.
OSI Pharmaceuticals, Inc. (n.d.). One-Pot Friedländer Quinoline Synthesis.
SynArchive. (n.d.). Doebner-Miller Reaction.
BenchChem. (2025). Technical Support Center: Overcoming Challenges in Quinoline Synthesis.
PMC - NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
ResearchGate. (2017). Mercuration of quinoline give different isomers how could these isomers separated.
BenchChem. (n.d.). Stability issues of 2-Hydroxyquinoline in aqueous solutions.
PMC - PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
ResearchGate. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations.
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
Wikipedia. (n.d.). Combes quinoline synthesis.
ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.
ACS Omega. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview.
Quinoline as a Versatile Solvent and Reagent in Organic Synthesis. (n.d.).
NIH. (n.d.). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography.
Wikipedia. (n.d.). Skraup reaction.
BenchChem. (2025). Technical Support Center: Purification of 6,6'-Biquinoline Isomers.
PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
PMC. (2022). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline.
ResearchGate. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways.
ResearchGate. (n.d.). A few quinoline derivatives in clinical use Although there has been...
Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns.
BenchChem. (n.d.). stability issues of 2-(2-Aminoethoxy)quinoline in different solvents.
ResearchGate. (n.d.). Rotational spectra of quinoline and of isoquinoline: Spectroscopic constants and electric dipole moments.
ResearchGate. (2021). Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review.
PubMed. (n.d.). Recent Progress in the Synthesis of Quinolines.
Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
MDPI. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties.
International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives.
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
ResearchGate. (n.d.). Synthesis procedure of metal based quinoline complexes.
Open Journal of Applied Sciences. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity.
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Independent Verification of 6-Bromo-7-methoxyquinolin-4-ol Biological Activity
Executive Summary & Strategic Context
6-Bromo-7-methoxyquinolin-4-ol (CAS: 1361235-54-2) is a critical pharmacophore intermediate, primarily utilized in the synthesis of Type I and Type II kinase inhibitors (e.g., targeting RIP2 , EGFR , or VEGFR ) and PROTAC warheads.
Unlike final drug candidates (e.g., Vandetanib, Cabozantinib), this 4-hydroxyquinoline scaffold is rarely the terminal bioactive agent. Its "biological activity" verification usually serves two distinct purposes in drug development:
Baseline/Negative Control: Confirming that the scaffold itself possesses low intrinsic affinity (high IC₅₀) compared to the functionalized 4-amino derivative, thereby validating the structure-activity relationship (SAR) of the 4-position substitution.
Impurity Profiling: Ensuring that unreacted 4-ol precursors do not interfere with high-throughput screening (HTS) data via non-specific aggregation or fluorescence quenching.
This guide outlines the independent verification of this compound’s baseline properties, comparing it against its activated derivatives and standard kinase inhibitors.
Chemical Verification: The Prerequisite
Before biological testing, the identity and tautomeric state must be stabilized.
Causality: Quinolin-4-ols exist in a tautomeric equilibrium between the 4-hydroxy (enol) and 4-quinolone (keto) forms. In aqueous biological buffers (pH 7.4), the keto form often predominates, which alters hydrogen bond donor/acceptor profiles in the ATP-binding pocket.
Protocol 1: Structural Integrity Check
Method: ¹H-NMR (DMSO-d₆) and LC-MS (ESI+).
Success Criteria:
Purity: >98% (HPLC area).
Tautomer Confirmation: Observation of the amide-like NH signal (approx. 11-12 ppm) in DMSO indicates the quinolone form, which is relevant for docking simulations.
Mass Spec: [M+H]⁺ peak at ~254/256 Da (characteristic 1:1 bromine isotope pattern).
Biological Verification Protocols
Workflow Diagram: Verification Logic
The following diagram illustrates the decision matrix for verifying the compound's activity relative to its downstream targets.
Caption: Logical workflow for verifying the baseline activity of the quinoline scaffold.
Objective: Quantify the "Scaffold Gap"—the difference in potency between the 4-ol precursor and the final drug.
Target Selection: Based on the substitution pattern (6-Br, 7-OMe), RIP2 (Receptor Interacting Protein Kinase 2) is the primary relevant target (see References), though EGFR is a secondary standard.
Reagents: Recombinant human RIP2 kinase, ADP-Glo™ Kinase Assay (Promega), ATP (10 µM, Km apparent).
Procedure:
Prepare 3x serial dilutions of 6-Bromo-7-methoxyquinolin-4-ol in DMSO (Top conc: 100 µM).
Incubate with RIP2 kinase (5 nM) for 15 min at RT.
Add ATP/Substrate mix; incubate 60 min.
Add ADP-Glo reagent; read luminescence.
Self-Validating Control: Run Gefitinib or a specific RIP2 inhibitor (e.g., WEHI-345) in parallel.
Threshold: GI₅₀ should be > 50 µM. Significant toxicity (< 10 µM) implies intercalation of DNA or mitochondrial disruption, rendering the scaffold unsuitable as a "inert" building block.
Comparative Performance Analysis
The following table contrasts the 6-Bromo-7-methoxyquinolin-4-ol with its alternatives and downstream derivatives.
Feature
6-Bromo-7-methoxyquinolin-4-ol
4-Chloro-6-bromo-7-methoxyquinoline
Active Drug (e.g., RIP2 Inhibitor)
Role
Scaffold / Precursor
Activated Intermediate
Final Therapeutic Agent
Reactivity
Low (Nucleophilic -OH)
High (Electrophilic -Cl)
Stable (Target Binder)
Kinase IC₅₀ (RIP2)
> 10,000 nM (Inactive)
N/A (Chemically Reactive)
< 20 nM (Potent)
Solubility
Moderate (Polar)
Low (Hydrophobic)
Tunable (via R-group)
Primary Use
Negative Control / Synthesis
Synthesis Only
Biological Inhibition
Pathway Visualization: From Scaffold to Activity
Understanding the chemical activation is crucial to interpreting biological data. The 4-ol is the "dormant" state.
Caption: The 4-ol must be activated to the 4-chloro form to generate biological potency.
Expert Insights & Troubleshooting
The "False Active" Trap: If your 6-Bromo-7-methoxyquinolin-4-ol sample shows kinase inhibition (IC₅₀ < 1 µM), check for residual POCl₃ or 4-chloro intermediate carryover from the supplier. The 4-chloro species is highly reactive and can covalently modify kinase cysteines, giving false positive inhibition data.
Solubility: The 4-ol has poor solubility in pure water but dissolves well in DMSO. Ensure final assay DMSO concentration is < 1% to prevent solvent effects.
References
ChemicalBook. (n.d.). 6-Bromo-7-methoxyquinolin-4-ol Properties and Suppliers. Retrieved from
GlaxoSmithKline. (2017). Compounds for the modulation of RIP2 kinase activity. Patent WO2017046036A1. (Demonstrates the use of this specific intermediate in synthesizing RIP2 inhibitors). Retrieved from
University of Lisbon. (2018). Development of Metal-Linked Proteolysis Targeting Chimeras. (Discusses the synthesis of PROTACs using the 6-bromo-7-methoxyquinoline scaffold). Retrieved from
BLD Pharm. (n.d.). Product Analysis: 6-Bromo-7-methoxyquinolin-4-ol. Retrieved from
Comparative
A Researcher's Guide to Validating Ligand Binding Modes: A Case Study with 6-Bromo-7-methoxyquinolin-4-ol and BRAF Kinase
In the landscape of contemporary drug discovery, the precise understanding of how a small molecule engages its biological target is paramount. This knowledge underpins rational drug design, guiding the optimization of po...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of contemporary drug discovery, the precise understanding of how a small molecule engages its biological target is paramount. This knowledge underpins rational drug design, guiding the optimization of potency, selectivity, and pharmacokinetic properties. While various techniques can suggest a potential binding mode, rigorous experimental validation is the cornerstone of a successful drug development campaign. This guide provides an in-depth, experience-driven comparison of methodologies for confirming the binding mode of a novel compound, using the hypothetical interaction between 6-Bromo-7-methoxyquinolin-4-ol and the BRAF kinase as a practical framework.
Our focus will be on the strategic application of site-directed mutagenesis as a primary validation tool, contextualized by complementary biophysical and in silico approaches. For the purpose of this guide, we will postulate that 6-Bromo-7-methoxyquinolin-4-ol is an ATP-competitive inhibitor of BRAF, a serine/threonine-protein kinase that is a key component of the RAS-RAF-MEK-ERK signaling pathway and a validated therapeutic target in oncology.[1][2]
The Initial Hypothesis: In Silico Prediction of Binding Mode
Prior to embarking on extensive wet-lab experiments, computational modeling provides a valuable starting point for generating a testable hypothesis of the compound's binding orientation. Molecular docking simulations can predict the preferred conformation of 6-Bromo-7-methoxyquinolin-4-ol within the ATP-binding pocket of BRAF kinase.
A typical workflow involves:
Preparation of the Receptor and Ligand: Obtain the crystal structure of BRAF kinase from the Protein Data Bank (PDB). For our example, we will use a structure of BRAF in complex with a known quinoline-based inhibitor to guide our initial predictions. The structure of 6-Bromo-7-methoxyquinolin-4-ol is prepared by assigning appropriate protonation states and generating a 3D conformation.
Docking Simulation: Using software such as AutoDock Vina, the ligand is docked into the defined active site of the BRAF kinase domain. The program explores various conformational and rotational possibilities for the ligand, scoring them based on a force field that estimates the binding affinity.[3]
Analysis of Docking Poses: The resulting poses are analyzed to identify the most energetically favorable binding mode. Key interactions, such as hydrogen bonds, hydrophobic interactions, and potential halogen bonds from the bromine atom, with specific amino acid residues in the active site are identified.
Based on the known architecture of the BRAF active site, which includes key residues in the hinge region, the DFG motif, and the catalytic loop, we can hypothesize a binding mode for 6-Bromo-7-methoxyquinolin-4-ol.[4] For instance, the quinoline scaffold might form hydrogen bonds with the hinge region backbone, a common feature of ATP-competitive kinase inhibitors. The methoxy and bromo substituents could be positioned to make specific contacts with other residues, contributing to binding affinity and selectivity.
Hypothetical Binding Mode of 6-Bromo-7-methoxyquinolin-4-ol in BRAF Active Site:
Hinge Interaction: The quinoline nitrogen and the 4-hydroxyl group form hydrogen bonds with the backbone amide and carbonyl groups of a key hinge residue (e.g., Cys532).
Hydrophobic Interactions: The quinoline ring system is nestled in a hydrophobic pocket formed by residues such as Val471, Ala481, and Leu514.
Gatekeeper Interaction: The 7-methoxy group may interact with the "gatekeeper" residue, Thr529.
Halogen Bond: The 6-bromo substituent could form a halogen bond with a backbone carbonyl or a polar side chain, enhancing affinity.
This hypothesized binding mode, derived from in silico analysis, provides the foundation for our experimental validation strategy using site-directed mutagenesis.
Site-directed mutagenesis is a powerful technique to probe the functional importance of specific amino acid residues in a protein-ligand interaction.[1] By systematically replacing key residues in the BRAF active site with a non-interacting amino acid, typically alanine (a technique known as alanine scanning), we can assess the impact of these mutations on the binding affinity of 6-Bromo-7-methoxyquinolin-4-ol.[5] A significant reduction in binding affinity upon mutation of a specific residue provides strong evidence for its direct involvement in the binding of the compound.
Experimental Workflow for Mutagenesis-Based Validation
Comparative Analysis: 6-Bromo-7-methoxyquinolin-4-ol vs. 6-Bromo-7-hydroxyquinolin-4-ol
[1] Executive Summary: The Scaffold Divergence In the landscape of Tyrosine Kinase Inhibitor (TKI) development, the 4-aminoquinoline scaffold is a "privileged structure."[1] This guide compares two critical variations of...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The Scaffold Divergence
In the landscape of Tyrosine Kinase Inhibitor (TKI) development, the 4-aminoquinoline scaffold is a "privileged structure."[1] This guide compares two critical variations of this scaffold: 6-Bromo-7-methoxyquinolin-4-ol (BMQ) and its demethylated analogue, 6-Bromo-7-hydroxyquinolin-4-ol (BHQ) .[1]
While structurally similar, their roles in drug discovery are distinct.[1] BMQ is the primary synthetic intermediate for blockbuster TKIs (e.g., Lenvatinib), valued for its lipophilicity and specific binding properties.[1] BHQ , conversely, serves as a versatile "synthetic pivot" allowing for late-stage diversification at the 7-position and acting as a primary metabolite marker in pharmacokinetic studies.[1]
Chemical Identity & Tautomerism
Both molecules exist in a tautomeric equilibrium between the quinolin-4-ol (enol) and quinolin-4(1H)-one (keto) forms.[1] In solution and solid state, the quinolone (keto) tautomer predominates, which dictates their reactivity with electrophiles like POCl
The most critical reaction for these scaffolds is the conversion of the 4-oxygen functionality into a 4-chloro group, creating a reactive handle for S
Ar coupling with anilines (the key step in TKI synthesis).[1]
BMQ Behavior: Reacts cleanly with POCl
to yield 4-chloro-6-bromo-7-methoxyquinoline . The 7-OMe group acts as an electron-donating group (EDG), stabilizing the intermediate cation but remaining inert to the chlorinating agent.[1]
BHQ Behavior: The 7-OH group is problematic. Reacting BHQ with POCl
often leads to O-phosphorylation (forming a phosphorodichloridate ester at C7) rather than clean chlorination at C4.[1]
Strategic Implication: If you need a 7-hydroxy-4-aminoquinoline drug, you typically synthesize the 7-methoxy analogue first, couple the amine, and then demethylate.[1]
Figure 2: Synthetic workflow showing BMQ as the primary branch point.[1] Direct chlorination of BHQ is disfavored.
Experimental Protocols
Protocol A: Synthesis of BMQ (Gould-Jacobs Reaction)
Use this protocol to generate the 7-methoxy parent scaffold.[1]
Condensation: Reflux 4-bromo-3-methoxyaniline (1.0 eq) with triethylorthoformate (1.5 eq) and Meldrum's acid (1.1 eq) in ethanol for 3 hours.
Isolation: Cool to precipitate the enamine intermediate. Filter and dry.[1][2][3]
Cyclization: Add the intermediate portion-wise to boiling diphenyl ether (250°C). Caution: Vigorous evolution of ethanol/acetone vapors.
Workup: Cool to ~50°C and pour into hexane. The quinolone (BMQ) precipitates as a brown solid.[1][2] Filter and wash with hexane/acetone to remove diphenyl ether.[1]
Quench: Cool the melt to ~100°C and slowly add water. The mixture will solidify/suspend.[1]
Isolation: Adjust pH to 7–8 using saturated NaHCO
. The product (BHQ ) will precipitate (since it is least soluble at its isoelectric point).[1]
Purification: Filter the solid. Recrystallize from DMF/Water or Methanol if necessary.[1]
Validation:
H NMR (DMSO-d) will show the disappearance of the methoxy singlet (~3.9 ppm) and appearance of a broad phenolic -OH signal (>10 ppm).[1]
Biological & Pharmacological Context[1][2][10]
Metabolic Stability (The "Soft Spot")[1]
BMQ (7-OMe): The methoxy group is a prime site for Phase I metabolism.[1] Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) readily perform O-demethylation.[1] In drug design, if the 7-OMe is essential for potency, the rapid clearance of BMQ can be a liability.[1]
BHQ (7-OH): This is the product of that metabolism.[1] It is rapidly conjugated by Phase II enzymes (UGTs) to form glucuronides, which are highly water-soluble and excreted.[1]
Application: When testing a 7-OMe drug candidate, synthesize BHQ to use as a standard in LC-MS/MS assays to quantify metabolite formation in liver microsomes.
Binding Mode Differences
7-OMe: Functions purely as a Hydrogen Bond Acceptor .[1] It often targets the "hinge region" or solvent-exposed areas in kinase pockets.[1]
7-OH: Functions as both Donor and Acceptor .[1] While this increases binding enthalpy potential, the desolvation penalty (stripping water off the hydrophilic OH) often results in lower net binding affinity compared to the methoxy analogue.[1]
References
Gould-Jacobs Reaction Mechanism & Application
Title: Synthesis of 4-Hydroxyquinolines via the Gould-Jacobs Reaction.[1]
A Comprehensive Guide to Assessing the Kinase Selectivity of 6-Bromo-7-methoxyquinolin-4-ol
The Strategic Imperative of Kinase Selectivity Profiling In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of drug targets, particularly in oncology.[1] The human kinome comprises...
Author: BenchChem Technical Support Team. Date: February 2026
The Strategic Imperative of Kinase Selectivity Profiling
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of drug targets, particularly in oncology.[1] The human kinome comprises over 500 members, many of which share a high degree of structural similarity in their ATP-binding pockets.[2] This conservation presents a significant challenge: achieving selectivity for a specific kinase target while avoiding off-target inhibition that can lead to unforeseen side effects or toxicity.[2] Consequently, the early and thorough assessment of a compound's kinase selectivity is not merely a characterization step but a cornerstone of successful kinase inhibitor development.[3][4]
This guide provides a comprehensive framework for evaluating the selectivity of a novel investigational compound, 6-Bromo-7-methoxyquinolin-4-ol. The quinoline scaffold is a well-established pharmacophore in numerous approved kinase inhibitors, known to interact with the hinge region of the kinase ATP-binding site.[5] Given this structural precedent, it is plausible that 6-Bromo-7-methoxyquinolin-4-ol possesses kinase inhibitory activity. For the purposes of this guide, we will hypothesize that its primary target is a receptor tyrosine kinase, such as Epidermal Growth Factor Receptor (EGFR), a common target for quinoline-based inhibitors, and proceed to outline a rigorous, data-driven methodology for confirming this hypothesis and mapping its broader kinome-wide selectivity.
A Multi-tiered Approach to Selectivity Assessment
A robust assessment of kinase selectivity is best approached in a tiered manner, moving from a broad, high-throughput survey to more focused, quantitative analyses. This strategy ensures efficient use of resources while building a comprehensive understanding of the compound's activity profile.
Primary Screening (Kinome-Wide Profiling): The initial step is to screen the compound against a large, representative panel of kinases to gain a global view of its interaction landscape. This is typically performed at a single, high concentration (e.g., 1-10 µM). Services like Eurofins' KINOMEscan® or Reaction Biology's kinase profiling services offer panels covering a significant portion of the human kinome.[6][7] The output of this screen is often percent inhibition, which allows for the rapid identification of potential primary targets and significant off-target interactions.
Secondary Screening (IC50 Determination): Kinases identified as being significantly inhibited in the primary screen are then subjected to secondary, dose-response assays to determine the half-maximal inhibitory concentration (IC50).[8][9] This quantitative measure of potency is crucial for comparing the compound's activity against different kinases. It is imperative that these assays are conducted under standardized conditions, particularly with respect to the ATP concentration, as IC50 values for ATP-competitive inhibitors are highly dependent on this parameter.[10]
Orthogonal and Cellular Assays: To validate the biochemical findings, it is beneficial to employ orthogonal assay formats (e.g., a binding assay to complement an activity assay) and to assess the compound's activity in a cellular context. Cellular assays can confirm target engagement and provide insights into the compound's effects on downstream signaling pathways.
Below is a diagram illustrating this strategic workflow for assessing kinase inhibitor selectivity.
Caption: A tiered workflow for assessing kinase inhibitor selectivity.
To determine the IC50 values for 6-Bromo-7-methoxyquinolin-4-ol and comparator compounds, a luminescence-based biochemical assay such as the ADP-Glo™ Kinase Assay (Promega) is a robust and widely used method.[11] This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Objective: To determine the IC50 of 6-Bromo-7-methoxyquinolin-4-ol against a selected panel of kinases.
Materials:
Recombinant human kinases (e.g., EGFR, SRC, ABL, MKNK1)
Kinase-specific peptide substrates
6-Bromo-7-methoxyquinolin-4-ol and comparator compounds, dissolved in 100% DMSO
ADP-Glo™ Kinase Assay kit (Promega)
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
ATP at a concentration equal to the Km for each specific kinase
White, opaque 384-well assay plates
Step-by-Step Methodology:
Compound Plating:
Prepare a serial dilution of 6-Bromo-7-methoxyquinolin-4-ol and comparator compounds in DMSO. A typical 10-point, 3-fold dilution series might range from 100 µM to 5 nM.
Transfer a small volume (e.g., 50 nL) of the compound dilutions and DMSO (vehicle control) to the 384-well assay plates.
Kinase Reaction:
Prepare a kinase/substrate solution in Kinase Buffer. The concentration of the kinase should be optimized beforehand to ensure the reaction is in the linear range.[12]
Add 5 µL of the kinase/substrate solution to each well of the assay plate.
Allow the plate to incubate for 15 minutes at room temperature to permit the compound to bind to the kinase.[11]
Prepare the ATP solution in Kinase Buffer at 2X the final desired concentration (e.g., 2X Km).
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL, and the final DMSO concentration should be ≤1%.
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).
Assay Readout:
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
Incubate for 40 minutes at room temperature.
Convert the generated ADP to ATP by adding 20 µL of Kinase Detection Reagent to each well. This reagent also contains luciferase and luciferin to produce a luminescent signal.
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.[11]
Read the luminescence on a plate reader.
Data Analysis:
Normalize the data using the vehicle (DMSO) control as 100% activity and a "no enzyme" control as 0% activity.
Plot the normalized percent inhibition against the logarithm of the compound concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value.[13]
Data Interpretation and Comparative Analysis
To illustrate the output of such a study, the following table presents hypothetical IC50 data for 6-Bromo-7-methoxyquinolin-4-ol compared to two well-characterized kinase inhibitors: Gefitinib , a highly selective EGFR inhibitor, and Staurosporine , a potent but non-selective kinase inhibitor.
Kinase Target
6-Bromo-7-methoxyquinolin-4-ol IC50 (nM)
Gefitinib IC50 (nM)
Staurosporine IC50 (nM)
EGFR
25
30
5
SRC
350
>10,000
10
ABL
1,200
>10,000
20
VEGFR2
800
3,700
15
MKNK1
4,500
>10,000
250
p38α
>10,000
>10,000
80
Analysis of Hypothetical Data:
6-Bromo-7-methoxyquinolin-4-ol: The data suggests that this compound is a potent inhibitor of EGFR with an IC50 of 25 nM. It displays a good degree of selectivity against the other kinases in the panel, with IC50 values for SRC, ABL, and VEGFR2 being over 10-fold higher than for EGFR. This profile suggests it is a relatively selective EGFR inhibitor, though not as selective as Gefitinib.
Gefitinib: As expected, Gefitinib demonstrates high potency and exquisite selectivity for EGFR, with IC50 values against other kinases being several orders of magnitude higher. This makes it an excellent positive control for a selective inhibitor.
Staurosporine: This compound shows potent inhibition across multiple kinase families, confirming its well-known promiscuous profile. It serves as a crucial non-selective control, highlighting the importance of assessing compounds against a diverse panel of kinases.
To provide a biological context for these findings, the following diagram illustrates a simplified EGFR signaling pathway, which is implicated in cell proliferation and survival.
Caption: Simplified EGFR signaling pathway and the inhibitory action of our compound.
Conclusion and Future Directions
This guide has outlined a systematic and rigorous approach to assessing the kinase selectivity of a novel compound, 6-Bromo-7-methoxyquinolin-4-ol. Through a tiered screening strategy, from broad kinome profiling to precise IC50 determination, researchers can build a comprehensive understanding of a compound's potency and selectivity. Our hypothetical data position 6-Bromo-7-methoxyquinolin-4-ol as a potent and relatively selective EGFR inhibitor.
The biological significance of a kinase inhibitor's selectivity profile must be interpreted in the context of the cellular environment.[3] Future work should therefore focus on validating these biochemical findings in cellular models to confirm on-target activity and assess the impact on downstream signaling pathways. A thorough understanding of a compound's selectivity is paramount for its confident use as a chemical probe in basic research or for its advancement as a potential therapeutic candidate.
References
Guidechem. How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline? - FAQ.
ACS Publications. Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. 2023-02-23.
BellBrook Labs. How Does a Biochemical Kinase Assay Work?. 2018-12-10.
PubMed. The Antibacterial Mechanism of Terpinen-4-ol Against Streptococcus agalactiae.
PubMed Central. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. 2021-08-12.
Eurofins Discovery. KINOMEscan Technology.
ResearchGate. (PDF) Synthesis of 6-bromo-4-iodoquinoline. 2022-01-15.
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. 2025-08-14.
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. 2024-07-02.
PubMed. Mechanism of action of Melaleuca alternifolia (tea tree) oil on Staphylococcus aureus determined by time-kill, lysis, leakage, and salt tolerance assays and electron microscopy.
PubMed Central. Measuring and interpreting the selectivity of protein kinase inhibitors.
Chemical Science (RSC Publishing). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance.
Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus.
PubMed Central. Mechanism of Action of Melaleuca alternifolia (Tea Tree) Oil on Staphylococcus aureus Determined by Time-Kill, Lysis, Leakage, and Salt Tolerance Assays and Electron Microscopy.
AACR Journals. Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. 2018-07-01.
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective.
PubMed. Design, synthesis, and biological activity study of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives against multidrug resistance in Eca109/VCR cells. 2025-03-25.